molecular formula C10H11NO2 B136135 Methyl indoline-4-carboxylate CAS No. 155135-61-8

Methyl indoline-4-carboxylate

Cat. No.: B136135
CAS No.: 155135-61-8
M. Wt: 177.2 g/mol
InChI Key: AOWXPFSYLFDFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl indoline-4-carboxylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWXPFSYLFDFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585692
Record name Methyl 2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155135-61-8
Record name Methyl 2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155135-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the indoline scaffold, a common motif in a wide array of biologically active compounds, it serves as a crucial building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile intermediate. It is important to note that while extensive data exists for the aromatic precursor, methyl indole-4-carboxylate, specific experimental data for the saturated indoline analogue is less prevalent in publicly accessible literature. This guide consolidates confirmed data and presents logical, analogue-based methodologies where direct experimental results are unavailable.

Core Chemical Properties

This compound, also known as methyl 2,3-dihydro-1H-indole-4-carboxylate, is the saturated analogue of methyl indole-4-carboxylate. Its chemical identity is well-established, though comprehensive experimental data on its physical properties remains limited.

Quantitative Data Summary

The following table summarizes the known and theoretical quantitative data for this compound. For comparative purposes, data for its aromatic precursor, methyl indole-4-carboxylate, is also included where available.

PropertyThis compoundMethyl Indole-4-carboxylate
CAS Number 155135-61-8[1]39830-66-5
Molecular Formula C₁₀H₁₁NO₂[1]C₁₀H₉NO₂
Molecular Weight 177.20 g/mol [2]175.18 g/mol
Appearance Not specified (Expected to be a solid or oil)Off-white to yellowish crystalline powder[3]
Melting Point Data not available68-71 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process: the initial synthesis of its aromatic precursor, methyl indole-4-carboxylate, followed by a selective reduction of the indole ring.

Synthesis of Methyl Indole-4-carboxylate

A robust and well-documented method for the synthesis of methyl indole-4-carboxylate involves the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[4]

Experimental Protocol:

  • Reaction Setup: In a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to ensure complete dissolution of the reagents.

  • Catalyst Addition: To the stirred solution, add palladium acetate (0.673 g, 3.00 mmol). An immediate formation of a yellow precipitate will be observed.

  • Carbon Monoxide Purge: Securely attach the vessel to a pressure head and saturate the solution with carbon monoxide by performing four pressurization-venting cycles to 59 psi.

  • Reaction Conditions: Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of carbon monoxide for 50 hours. To facilitate the removal of formed carbon dioxide and monitor reaction progress, it is advisable to cool, carefully vent, and repressurize the vessel with carbon monoxide every 10-12 hours.

  • Work-up: After the reaction period, cool the mixture to room temperature and concentrate it using a rotary evaporator to yield a dark brown/black oil.

  • Purification: Purify the crude product via column chromatography on silica gel. Elute with a solvent system of 7:3 hexanes:dichloromethane, followed by 1:1 hexanes:dichloromethane to afford pure methyl indole-4-carboxylate as a pale yellow solid.[4]

Reduction of Methyl Indole-4-carboxylate to this compound

Proposed Experimental Protocol:

  • Reaction Setup: In a suitable round-bottom flask, dissolve methyl indole-4-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes.

  • Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by adding 3 mL of water and then remove all solvents under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography to yield this compound.

Spectroscopic Characterization

Experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the structural transformation from its indole precursor.

  • ¹H NMR: The most significant change will be the disappearance of the signals corresponding to the aromatic protons on the pyrrole ring of the indole. Concurrently, new signals in the aliphatic region (typically 3.0-4.0 ppm) will appear, corresponding to the methylene protons at the C2 and C3 positions of the indoline ring. The signals for the benzene ring protons and the methyl ester will remain, although their chemical shifts may be slightly altered.

  • ¹³C NMR: The spectrum will show the appearance of two new signals in the aliphatic region for the C2 and C3 carbons of the indoline ring. The signals for the aromatic carbons of the pyrrole ring will be absent.

  • IR Spectroscopy: The N-H stretching frequency in the indoline will likely differ from that in the indole. The characteristic C=C stretching vibrations of the indole's pyrrole ring will be absent in the indoline spectrum. The carbonyl (C=O) stretch of the ester group will be present in both compounds, likely around 1680-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value corresponding to its molecular weight (177.20), which is two mass units higher than that of its indole precursor (175.18), reflecting the addition of two hydrogen atoms during the reduction.

Applications in Research and Drug Development

Indoline derivatives are privileged scaffolds in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the versatile chemical handles it possesses: the secondary amine, the aromatic ring, and the methyl ester, all of which can be further functionalized.

Derivatives of the indoline core have demonstrated a broad range of pharmacological activities, including but not limited to:

  • Anti-inflammatory

  • Antiviral

  • Anticancer

  • Inhibition of allergic responses[5]

The availability of this compound allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway from methyl indole-4-carboxylate to this compound.

Synthesis_Workflow Synthesis of this compound Indole Methyl Indole-4-carboxylate Solvent1 0°C to Room Temp. Indole->Solvent1 Reagents1 Sodium Cyanoborohydride Acetic Acid Reagents1->Solvent1 Workup Aqueous Workup & Purification Solvent1->Workup Reduction Indoline This compound Workup->Indoline

Caption: Proposed synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined properties is not yet available in the public domain, this guide provides the core, confirmed chemical information and a robust, analogue-based protocol for its synthesis. It is anticipated that as the utility of this compound becomes more widely recognized, a greater body of experimental data will become available to the scientific community.

References

In-depth Technical Guide: Methyl Indoline-4-carboxylate (CAS Number: 1187927-40-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive quantitative data, and established signaling pathways for Methyl indoline-4-carboxylate (CAS: 1187927-40-7), is limited. This guide consolidates available data and provides context based on related chemical structures.

Core Compound Information

This compound is a heterocyclic building block available for research and development purposes. It is commonly supplied as a hydrochloride salt.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 1187927-40-7
Common Form Hydrochloride salt
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Molecular Formula (HCl salt) C₁₀H₁₂ClNO₂

Physicochemical and Analytical Data

Detailed, publicly available experimental data such as melting point, boiling point, and solubility for this compound is scarce. However, several suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS, upon request.[1]

Table 2: Summary of Available Physicochemical Data

PropertyDataSource
Purity Typically ≥95%Commercial Suppliers[2]
Appearance Not consistently reported-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Synthesis and Chemical Reactivity

A general workflow for the synthesis of substituted indolines is presented below. Please note this is a generalized representation and not a specific protocol for the target compound.

G cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_product Final Product Indole Precursor Indole Precursor Reduction Reaction Reduction Reaction Indole Precursor->Reduction Reaction Reducing Agent Reducing Agent Reducing Agent->Reduction Reaction Workup Workup Reduction Reaction->Workup Chromatography Chromatography Workup->Chromatography This compound This compound Chromatography->this compound

Caption: Generalized workflow for indoline synthesis.

Applications in Research and Drug Discovery

While specific applications for this compound are not widely published, the indoline scaffold is a core structure in many biologically active compounds. It is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The closely related indole carboxylates are utilized in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the reviewed literature. Researchers utilizing this compound would need to develop and validate their own protocols based on the specific application.

Signaling Pathways

There is no information available in the public domain that directly links this compound to any specific signaling pathways. Its utility would likely be as a synthetic building block for creating molecules that target various biological pathways.

Conclusion

This compound (CAS 1187927-40-7) is a commercially available chemical intermediate. While there is a significant lack of detailed, publicly available technical data, its structural similarity to other biologically relevant indole and indoline derivatives suggests its potential as a valuable building block in synthetic and medicinal chemistry. Researchers interested in this compound are advised to contact chemical suppliers for specific analytical data and to develop experimental protocols based on the intended application.

References

An In-depth Technical Guide to the Physical Properties of Methyl Indoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl indoline-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering readily accessible data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its indoline core is a feature of numerous biologically active molecules, making this compound a subject of interest in the development of novel therapeutics.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 155135-61-8[1][2]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol
Appearance Solid[1]
Melting Point Data not available[1][2]
Boiling Point 328 °C
Solubility Data not available[1]
Storage Condition Room temperature[2]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate to a moderate level (approximately 10-20 °C per minute) for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

  • Prepare a new sample and place it in the apparatus.

  • Heat the sample again, but this time, reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing the extent to which it dissolves.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Solvents to be Tested:

  • Water (distilled or deionized)

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Weigh approximately 10 mg of this compound and place it into each test tube.

  • Add 1 mL of the first solvent to the corresponding test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Allow the mixture to stand and observe if the solid has dissolved completely.

  • If the solid dissolves, the compound is classified as "soluble" in that solvent at that concentration.

  • If the solid does not dissolve, the compound is classified as "insoluble." If some, but not all, of the solid dissolves, it can be noted as "partially soluble."

  • Repeat steps 3-7 for each of the other solvents.

Logical Workflow: Role in Synthesis

This compound is a valuable starting material in multi-step synthetic pathways. The following diagram illustrates a representative experimental workflow where it is used to synthesize a more complex molecule, highlighting its role as a key intermediate in the development of potential 5-HT₂C receptor agonists.[3][4]

G Experimental Workflow: Synthesis of a Primary Amine from this compound A This compound C Condensation Reaction A->C B Hydroxyacetonitrile B->C D Intermediate Nitrile Compound C->D Formation of C-C bond E Reduction D->E Reduction of nitrile group F Primary Amine Product E->F

Caption: A logical workflow for the synthesis of a primary amine.

This guide provides a foundational understanding of the physical properties of this compound. While some data points are not yet publicly available, the provided experimental protocols offer a clear path for their determination in a laboratory setting. The illustrative workflow highlights the practical application of this compound in synthetic organic chemistry and drug discovery.

References

Elucidation of the Chemical Structure of Methyl Indole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl indole-4-carboxylate is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the structural elucidation of methyl indole-4-carboxylate, detailing the spectroscopic data and experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

Methyl indole-4-carboxylate possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] The structure consists of a bicyclic indole ring system, with a methyl ester group substituted at the 4-position of the benzene ring portion. The IUPAC name for this compound is methyl 1H-indole-4-carboxylate.[1] It typically appears as an off-white to yellowish crystalline powder.[3]

Table 1: Physical and Chemical Properties of Methyl Indole-4-carboxylate

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[1][2][3]
Molecular Weight175.18 g/mol [1][4]
CAS Number39830-66-5[1][2][3]
Melting Point68-71 °C
AppearanceOff-white to yellowish crystalline powder[3]

Spectroscopic Data for Structural Confirmation

The definitive structure of methyl indole-4-carboxylate is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl indole-4-carboxylate exhibits distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons.

Table 2: ¹H NMR Spectroscopic Data for Methyl Indole-4-carboxylate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.48br s-N-H
7.93d7.5Ar-H
7.59d8.1Ar-H
7.34t3.0Ar-H
7.23t7.7Ar-H
7.19br d3.0Ar-H
3.99s--OCH₃

Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from Organic Syntheses Procedure.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for all ten carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Methyl Indole-4-carboxylate

Chemical Shift (δ, ppm)Assignment
168.4C=O (ester)
136.9Ar-C
127.6Ar-C
126.8Ar-C
123.6Ar-CH
121.6Ar-C
121.3Ar-CH
116.5Ar-CH
103.9Ar-CH
52.2-OCH₃

Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from Organic Syntheses Procedure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of methyl indole-4-carboxylate shows characteristic absorption bands for the N-H bond, the carbonyl group of the ester, and C-O stretching.

Table 4: Key IR Absorption Bands for Methyl Indole-4-carboxylate

Wavenumber (cm⁻¹)Functional Group
3355N-H stretch
1699C=O stretch (ester)
1276C-O stretch

Sample preparation: neat. Data sourced from Organic Syntheses Procedure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The exact mass of methyl indole-4-carboxylate is 175.063328530 Da.[1]

Experimental Protocols

Synthesis of Methyl Indole-4-carboxylate

An efficient synthesis of methyl indole-4-carboxylate can be achieved via a palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[5]

Materials:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Triphenylphosphine

  • Palladium acetate

  • Acetonitrile

  • Carbon monoxide

Procedure:

  • To a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

  • Stir the mixture for 10 minutes to dissolve the reagents.

  • Add palladium acetate (0.673 g, 3.00 mmol). An immediate formation of a yellow precipitate will be observed.

  • Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).

  • Heat the reaction mixture in an oil bath at 110 °C.

  • To monitor the reaction progress and remove formed carbon dioxide, remove the vessel from the oil bath every 10-12 hours, carefully vent, and repressurize with CO.

  • After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator to obtain a dark brown/black oil.

  • Purify the crude product by chromatography on a silica column using a mixture of hexanes and CH₂Cl₂ as the eluent to afford methyl indole-4-carboxylate as a pale yellow solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[5][6]

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

IR Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Samples can be analyzed as a neat solid, in a KBr pellet, or as a mull.[1][8]

Mass Spectrometry:

  • Mass spectra are obtained using a GC-MS instrument with electrospray ionization (EI).[6]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route to methyl indole-4-carboxylate from methyl 2-ethenyl-3-nitrobenzoate.

Synthesis_Pathway reactant Methyl 2-ethenyl-3-nitrobenzoate reagents Pd(OAc)₂, PPh₃, CO Acetonitrile, 110 °C reactant->reagents product Methyl indole-4-carboxylate reagents->product

Caption: Synthesis of Methyl Indole-4-carboxylate.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of methyl indole-4-carboxylate is depicted below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Proposed Structure: Methyl Indole-4-carboxylate NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Structural Elucidation.

Applications in Research and Development

Methyl indole-4-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical agents. It is a reactant for the preparation of tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators, cytotoxic agents against multidrug-resistant cancer cells, and inhibitors for β-tryptase. Its versatile structure also allows for its use in the development of agrochemicals and functional materials.[3]

References

Spectroscopic Data for Methyl Indoline-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl indoline-4-carboxylate (CAS No. 155135-61-8). Due to the limited availability of published spectroscopic data in peer-reviewed literature, this guide also outlines generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on standard methodologies for similar chemical structures.

Data Presentation

As of the latest literature search, specific, publicly available quantitative NMR, IR, and MS data for this compound remains scarce. Commercial suppliers of this compound indicate the availability of such data upon request. This guide will be updated as authenticated data becomes publicly accessible.

For comparative purposes, the following tables are structured to present the anticipated data based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
AnticipatedAromatic Protons
Anticipated-CH₂- (Indoline Ring)
Anticipated-CH₂- (Indoline Ring)
Anticipated-NH- (Indoline Ring)
Anticipated-OCH₃ (Ester)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
AnticipatedC=O (Ester Carbonyl)
AnticipatedAromatic Carbons
Anticipated-CH₂- Carbons (Indoline Ring)
Anticipated-OCH₃ Carbon (Ester)

Table 3: Anticipated IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
AnticipatedN-H Stretch
AnticipatedC-H Stretch (Aromatic & Aliphatic)
AnticipatedC=O Stretch (Ester)
AnticipatedC-N Stretch
AnticipatedC-O Stretch (Ester)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
Anticipated[M]⁺ (Molecular Ion)
AnticipatedFragment Ions

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a standard pulse program (e.g., PENDANT, DEPT) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the N-H, C=O (ester), and C-O bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution KBr_Pellet Prepare KBr Pellet / ATR Compound->KBr_Pellet GC_LC_Prep Prepare for GC/LC Compound->GC_LC_Prep NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (GC-MS or LC-MS) GC_LC_Prep->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure_Confirmation Confirm Molecular Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of Methyl Indoline-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl indoline-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in common organic solvents based on its chemical structure. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of interest. This guide is intended to be a practical resource for scientists working with this compound, enabling them to design and execute experiments, prepare solutions for reactions, and develop purification strategies.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring an indoline core and a methyl ester group, influences its physicochemical properties, including its solubility. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in organic synthesis, process development, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent. The structure of this compound suggests a moderate polarity. The presence of the ester group and the nitrogen atom in the indoline ring allows for hydrogen bonding and dipole-dipole interactions.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various classes of organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are expected to be effective at solvating the molecule.
Polar Protic Moderate to HighAlcohols such as Methanol, Ethanol, and Isopropanol should be good solvents due to their ability to engage in hydrogen bonding.
Halogenated ModerateSolvents like Dichloromethane and Chloroform are likely to be effective due to their polarity.
Ethers Low to ModerateTetrahydrofuran (THF) and Diethyl ether may show some solvating power.
Non-polar LowHydrocarbon solvents such as Hexane and Toluene are not expected to be good solvents for this compound.

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.[3][4][5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute filtered solution filtration->dilution hplc Quantify by HPLC dilution->hplc calculation Calculate solubility hplc->calculation

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[3]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[3]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the filtered solution into a clean vial.[3]

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides a solid foundation for researchers. The predictive solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers scientists to generate reliable and accurate solubility data in-house. This information is essential for advancing research and development projects that utilize this important chemical intermediate.

References

A Technical Guide to Methyl Indoline-4-Carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl indoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and specific biological applications are still emerging, this guide consolidates the available information on its commercial availability, chemical properties, and potential synthetic utility, offering a valuable resource for researchers interested in exploring its role as a building block for novel therapeutic agents.

Core Chemical Properties and Commercial Availability

This compound is a derivative of indoline, a saturated analog of indole. Its chemical structure, featuring a bicyclic system with a secondary amine and a methyl ester group, makes it a versatile scaffold for chemical modification. The hydrochloride salt of this compound is also commercially available.

A summary of key quantitative data for this compound and its hydrochloride salt is presented in Table 1. This information has been compiled from various chemical supplier catalogs.

Table 1: Quantitative Data for this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 155135-61-8[1]1187927-40-7[2]
Molecular Formula C₁₀H₁₁NO₂[1]C₁₀H₁₂ClNO₂
Molecular Weight 177.20 g/mol [1]213.66 g/mol
Appearance Not specifiedNot specified
Purity ≥97%[1]Not specified
Storage Conditions Room temperature[1]Not specified

Commercial Suppliers

Both this compound and its hydrochloride salt are available from a range of commercial suppliers specializing in fine chemicals and research compounds. Researchers can procure these compounds for laboratory-scale synthesis and biological screening. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Commercial Suppliers of this compound and its Derivatives

CompoundSupplier(s)
This compoundChemScene[3]
This compound hydrochlorideBLD Pharm[2], Dana Bioscience[4]
Methyl isoindoline-4-carboxylate hydrochlorideChemicalBook, Bide Pharmatech Ltd., ShangHai AmK Pharmaceutical Technology Co., Ltd.[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the indoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Indoline derivatives have been reported to exhibit a wide range of therapeutic properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

This compound serves as a valuable starting material for the synthesis of more complex molecules.[1] The presence of the secondary amine and the methyl ester group provides two reactive handles for further chemical modifications, such as N-alkylation, N-acylation, and ester hydrolysis followed by amide bond formation. These transformations allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize for desired biological targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

G General Workflow for a Chemical Building Block in Drug Discovery A Procurement of This compound B Chemical Modification (e.g., N-alkylation, amidation) A->B C Synthesis of Derivative Library B->C D Biological Screening (e.g., in vitro assays) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Development F->G G Potential Synthetic Pathway to Indoline Derivatives Start Methyl indole-4-carboxylate (Commercially Available) Step1 Reduction (e.g., NaBH3CN, H2/Pd) Start->Step1 Intermediate This compound Step1->Intermediate Step2a N-Functionalization (Alkylation, Acylation) Intermediate->Step2a Step2b Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Step2b ProductA N-Substituted Indoline Derivatives Step2a->ProductA IntermediateB Indoline-4-carboxylic acid Step2b->IntermediateB Step3 Amide Coupling (e.g., HATU, EDC) IntermediateB->Step3 ProductB Indoline-4-carboxamide Derivatives Step3->ProductB

References

Methyl Indoline-4-Carboxylate: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its indoline core serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the research applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of pharmacologically active indole derivatives. This document details synthetic pathways, presents quantitative biological activity data, and provides experimental protocols for key assays, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, is a prevalent structural motif in numerous natural products and synthetic compounds of medicinal importance. The non-planar structure of the indoline nucleus can offer advantages in drug design, such as improved aqueous solubility and modified lipophilicity compared to its aromatic indole counterpart.[1] this compound, as a functionalized indoline, provides a strategic starting point for chemical modifications to explore diverse chemical spaces and develop novel therapeutic agents. While it possesses inherent potential for biological activity, its primary and most documented application in research is as a precursor to methyl indole-4-carboxylate, which is then elaborated into a wide range of bioactive compounds.[2][3]

Synthesis and Chemical Properties

This compound is a stable crystalline solid. Its chemical reactivity is centered around the secondary amine of the indoline ring and the methyl ester at the 4-position. The secondary amine can be alkylated or acylated, while the ester can be hydrolyzed or converted to an amide.

A crucial chemical transformation of this compound is its dehydrogenation (aromatization) to form methyl indole-4-carboxylate. This conversion is a key step in many synthetic routes that utilize the indoline as a stable precursor to the more reactive indole scaffold.[4][5]

Dehydrogenation of this compound to Methyl Indole-4-Carboxylate

The conversion of indolines to indoles is a well-established synthetic strategy.[3][6] This transformation can be achieved using various oxidizing agents.

Experimental Protocol: General Dehydrogenation of Indolines

A common method for the dehydrogenation of indolines involves the use of a palladium catalyst. A typical procedure is as follows:

  • Reaction Setup: To a solution of the indoline (1 equivalent) in a suitable solvent (e.g., toluene, xylene, or dioxane), add a palladium catalyst (e.g., 10% Pd/C, 0.1 equivalent).

  • Reaction Conditions: Heat the mixture to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired indole.[7]

Note: The choice of solvent, catalyst, and reaction temperature may need to be optimized for specific substrates.

The following diagram illustrates the dehydrogenation process.

G Indoline This compound Catalyst Pd/C, Heat Indoline->Catalyst Indole Methyl indole-4-carboxylate Catalyst->Indole - 2H

Caption: Dehydrogenation of this compound.

Applications in the Synthesis of Bioactive Molecules

Methyl indole-4-carboxylate, readily synthesized from its indoline precursor, is a versatile intermediate for a variety of therapeutic agents.[8] Its applications span several key areas of drug discovery.

Anticancer Agents

The indole nucleus is a prominent scaffold in the design of anticancer drugs.[9] Derivatives of methyl indole-4-carboxylate have been investigated for their potential as inhibitors of various targets implicated in cancer progression.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, making them attractive targets for anticancer therapies.[1][10] Novel methyl indolinone-6-carboxylates bearing an indole moiety have been identified as potent angiokinase inhibitors.[10]

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
A8 VEGFR-23.2HUVEC0.87
VEGFR-31.8HT-291.23
PDGFRα26.5MCF-72.54
PDGFRβ15.7

Table 1: In vitro activity of a potent angiokinase inhibitor derived from an indolinone scaffold. Data sourced from[10].

The following diagram illustrates the role of VEGFR in angiogenesis and its inhibition.

G cluster_0 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Signaling Downstream Signaling VEGFR->Signaling Activates Proliferation Proliferation, Migration, Survival Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Angiokinase Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and its inhibition.

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, TDO expression by tumor cells can lead to a tryptophan-depleted microenvironment, which suppresses the anti-tumor immune response.[7] Therefore, TDO inhibitors are being investigated as potential cancer immunotherapies. Methyl indole-4-carboxylate has been used as a starting material for the synthesis of potent TDO inhibitors.

CompoundTDO Inhibition IC50 (µM)
Compound 58 5.5 (Ki)

Table 2: TDO inhibitory activity of a pyridyl-ethenyl-indole derivative. Data sourced from[7].

Neuroprotective Agents

Neurodegenerative diseases represent a significant unmet medical need. Research into neuroprotective agents aims to slow or prevent the progression of these debilitating conditions.

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[11] Overactivation of JNK3 has been implicated in neuronal apoptosis and the pathogenesis of several neurodegenerative disorders, making it a promising therapeutic target.[11][12] Indole-based structures are being explored for the development of JNK3 inhibitors.

Experimental Protocol: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, JNK3 enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[11][13]

The following diagram outlines the workflow for a JNK3 inhibitor assay.

G Start Start Prepare Prepare Reagents (JNK3, Substrate, ATP, Inhibitor) Start->Prepare Incubate Incubate for Kinase Reaction Prepare->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End G cluster_0 Cell Membrane Receptor H3 Receptor Radioligand Radiolabeled Ligand Radioligand->Receptor Binds Antagonist Test Antagonist Antagonist->Receptor Competes

References

Methodological & Application

Application Note: Synthesis of Methyl Indoline-4-carboxylate from Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl indoline-4-carboxylate via the catalytic hydrogenation of methyl indole-4-carboxylate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere, offering a robust and scalable procedure. This document includes a detailed experimental protocol, a summary of analytical data, and graphical representations of the reaction pathway and experimental workflow.

Introduction

Indoline scaffolds are prevalent structural motifs in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The reduction of the indole nucleus to the corresponding indoline is a fundamental transformation in medicinal chemistry, allowing for the exploration of structure-activity relationships by altering the electronic and conformational properties of the molecule. This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The catalytic hydrogenation of methyl indole-4-carboxylate represents a clean and efficient method for this conversion, avoiding the use of stoichiometric metal hydride reagents and offering high yields.

Reaction Scheme

The synthesis of this compound from methyl indole-4-carboxylate is achieved through the reduction of the C2-C3 double bond of the indole ring using catalytic hydrogenation.

Caption: Catalytic hydrogenation of methyl indole-4-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMethyl Indole-4-carboxylate (Starting Material)This compound (Product)
Molecular Formula C₁₀H₉NO₂C₁₀H₁₁NO₂
Molecular Weight 175.18 g/mol 177.20 g/mol
CAS Number 39830-66-5155135-61-8
Appearance White to off-white solidColorless oil or low-melting solid
Melting Point 68-71 °CNot readily available
¹H NMR (CDCl₃, ppm) 8.48 (br s, 1H), 7.93 (d, J=7.5 Hz, 1H), 7.59 (d, J=8.1 Hz, 1H), 7.34 (t, J=3.0 Hz, 1H), 7.23 (t, J=7.7 Hz, 1H), 7.19 (br d, J=3.0 Hz, 1H), 3.99 (s, 3H)Predicted: 7.21 (d, J=7.5 Hz, 1H), 7.05 (t, J=7.8 Hz, 1H), 6.65 (d, J=8.0 Hz, 1H), 4.1 (br s, 1H, NH), 3.85 (s, 3H), 3.55 (t, J=8.5 Hz, 2H), 3.08 (t, J=8.5 Hz, 2H)
¹³C NMR (CDCl₃, ppm) 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2Predicted: 168.0, 151.0, 129.5, 127.0, 124.0, 117.0, 109.0, 52.0, 47.0, 29.0
Purity (Typical) >98%>95%
Yield (Typical) -85-95%

Experimental Protocol

This protocol is adapted from established procedures for the catalytic hydrogenation of indole derivatives.

Materials:

  • Methyl indole-4-carboxylate

  • 10% Platinum on carbon (Pt/C)

  • Ethanol (reagent grade)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a high-pressure reactor vessel, add methyl indole-4-carboxylate (e.g., 5.0 g, 28.5 mmol).

    • Add ethanol (100 mL) to dissolve the starting material.

    • Carefully add 10% Pt/C (0.5 g, 10% w/w) to the solution. Caution: Pt/C is pyrophoric and should be handled with care, preferably in a wet state.

  • Hydrogenation:

    • Seal the reactor vessel.

    • Purge the system with nitrogen gas three times to remove any air.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pt/C catalyst. Wash the filter cake with ethanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate (100 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification arrow arrow a Dissolve Methyl Indole-4-carboxylate in Ethanol b Add 10% Pt/C Catalyst a->b c Seal Reactor and Purge with N₂ b->c d Pressurize with H₂ (50 psi) c->d e Stir at Room Temperature (4-6 h) d->e f Filter through Celite® to Remove Catalyst e->f g Concentrate Filtrate f->g h Aqueous Work-up (EtOAc, NaHCO₃, Brine) g->h i Dry and Concentrate h->i j Obtain Pure this compound i->j

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Platinum on carbon is pyrophoric and may ignite upon exposure to air, especially when dry. Handle with care.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

  • Use caution when handling high-pressure equipment.

This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and scale.

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of indole derivatives is a fundamental transformation in synthetic organic chemistry, providing access to valuable saturated heterocyclic scaffolds such as indolines and octahydroindoles. These saturated rings are prevalent in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Methyl indole-4-carboxylate is a key starting material, and its selective hydrogenation to either methyl indoline-4-carboxylate or methyl octahydroindole-4-carboxylate allows for the introduction of three-dimensional complexity, which is often crucial for biological function.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of methyl indole-4-carboxylate. The choice of catalyst and reaction conditions can be tuned to favor either partial reduction to the indoline or complete saturation to the octahydroindole.

Data Presentation

Table 1: Conditions for Partial Hydrogenation of Indole Derivatives to Indolines

Starting MaterialCatalystSolventPressure (H₂)TemperatureTime (h)Yield (%)Reference
Propanedioic acid, [4-(methoxycarbonyl)-2-nitrophenyl]-, dimethylester10% Pd/CAcetic Acid40-50 psi45°CNot specifiedHigh[1]
Unprotected Indoles5% Pt/CWater30 barRoom Temp.2>99[2]
2-Methylindole[Ir(COD)Cl]₂ / Phosphite LigandDichloromethane50 bar25°C16>99

Table 2: Conditions for Complete Hydrogenation of Indole Derivatives to Octahydroindoles

Starting MaterialCatalystSolventPressure (H₂)TemperatureTime (h)Yield (%)Reference
N-Boc-3-methyl-indoleRu((R,R)-SINpEt)₂n-hexane100 bar25°C then 100°C48 then 4894
Indoline-2-carboxylic acidPtO₂Acetic AcidNot Specified60°C24High
2-OxindolesCy(CAAC)Rh(cod)ClTFE5.0 MPa50°C2495[3]

Experimental Protocols

Protocol 1: Selective Hydrogenation to this compound

This protocol is adapted from a procedure for a related substituted indole and is expected to yield the partially hydrogenated product, this compound.[1]

Materials:

  • Methyl indole-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl indole-4-carboxylate (1.0 eq.) in glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under a stream of inert gas.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel to 40-50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at 45°C. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of acetic acid or a suitable solvent like ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Complete Hydrogenation to Methyl Octahydroindole-4-carboxylate

This protocol outlines a general procedure for the complete saturation of the indole ring, which may require more forcing conditions or a different catalytic system.

Materials:

  • Methyl indole-4-carboxylate

  • Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)

  • Glacial Acetic Acid or an alcohol solvent (e.g., Methanol, Ethanol)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • High-pressure hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl indole-4-carboxylate (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add the catalyst (e.g., PtO₂, 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to a higher pressure (e.g., 500-1000 psi).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-100°C) with efficient stirring. The reaction progress should be monitored if the equipment allows.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through Celite® to remove the catalyst, washing the filter pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product, which can be purified as needed.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up and Isolation start Dissolve Methyl Indole-4-carboxylate in Solvent add_catalyst Add Catalyst (e.g., Pd/C or PtO₂) start->add_catalyst seal_purge Seal Vessel and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at Set Temperature and Pressure pressurize->react depressurize Cool and Depressurize react->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

reaction_pathway indole Methyl Indole-4-carboxylate indoline This compound indole->indoline Partial Hydrogenation (e.g., Pd/C, mild conditions) octahydroindole Methyl Octahydroindole-4-carboxylate indole->octahydroindole Complete Hydrogenation (e.g., Rh/Al₂O₃, high pressure) indoline->octahydroindole Further Hydrogenation (e.g., PtO₂, harsher conditions)

Caption: Hydrogenation pathways of methyl indole-4-carboxylate.

References

Application Note and Detailed Experimental Protocol for the Synthesis of Methyl indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of Methyl indoline-4-carboxylate. The first part details the synthesis of the precursor, Methyl indole-4-carboxylate, following a well-established procedure. The second part describes the subsequent reduction of the indole to the desired indoline. This protocol includes detailed methodologies, quantitative data presented in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Part 1: Synthesis of Methyl indole-4-carboxylate

The synthesis of Methyl indole-4-carboxylate is achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from a reliable procedure published in Organic Syntheses[1]. The overall yield for this part of the synthesis is reported to be approximately 72%[1].

Experimental Protocol: Methyl indole-4-carboxylate

Step A: Methyl 2-bromomethyl-3-nitrobenzoate

  • To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride[1].

  • Heat the mixture to reflux to form a clear, pale yellow solution[1].

  • In the addition funnel, prepare a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride[1].

  • Add the bromine solution dropwise to the boiling mixture over 10 minutes while irradiating with a 100-W flood lamp[1].

  • Continue heating and irradiating the reaction mixture for 24 hours[1].

  • After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate[1].

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure to yield methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals[1].

Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • In a 500-mL round-bottomed flask, dissolve methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) in 150 mL of chloroform[1].

  • Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours[1].

  • After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt[1].

  • Cool the slurry in a freezer at -20°C for 1 hour, then collect the solid by filtration, wash with diethyl ether, and dry under vacuum[1].

Step C: Methyl 2-ethenyl-3-nitrobenzoate

  • This step involves a Wittig reaction using the phosphonium salt from Step B and formaldehyde generated from paraformaldehyde. The procedure requires specialized glassware to deliver gaseous formaldehyde to the reaction mixture[1].

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to give methyl 2-ethenyl-3-nitrobenzoate as pale yellow crystals[1].

Step D: Methyl indole-4-carboxylate

  • Caution: This step involves the use of carbon monoxide, a toxic gas, and a pressurized reaction vessel. It must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield[1].

  • In a 200-mL threaded glass reaction vessel with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile[1].

  • Stir the mixture for 10 minutes to dissolve the reagents, then add palladium acetate (0.673 g, 3.00 mmol)[1].

  • Seal the vessel with a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi)[1].

  • Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of CO for 50 hours[1].

  • Periodically (every 10-12 hours), cool the vessel, carefully vent, and repressurize with CO[1].

  • After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator[1].

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford Methyl indole-4-carboxylate as a pale yellow solid[1]. The reported yield for this final step is 91%[1].

Quantitative Data: Synthesis of Methyl indole-4-carboxylate
Reagent/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Step A
Methyl 2-methyl-3-nitrobenzoate195.1619.197.9Starting Material
Bromine159.8116.1100.6Reagent
Dibenzoyl Peroxide242.231.215.00Initiator
Step B
Methyl 2-bromomethyl-3-nitrobenzoate274.0625.9094.5Starting Material
Triphenylphosphine262.2928.44108.4Reagent
Step C
(2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide536.3650.91~95Starting Material
Paraformaldehyde(30.03)n30-Reagent
Step D
Methyl 2-ethenyl-3-nitrobenzoate207.1810.3550.0Starting Material
Palladium Acetate224.490.6733.00Catalyst
Triphenylphosphine262.293.2312.3Ligand
Carbon Monoxide28.01--Reagent
Methyl indole-4-carboxylate175.187.9544.75Product

Part 2: Reduction of Methyl indole-4-carboxylate to this compound

The reduction of the indole ring to an indoline can be effectively achieved by catalytic hydrogenation. This method is generally high-yielding and selective, preserving the ester functional group.

Experimental Protocol: this compound
  • Reaction Setup:

    • To a high-pressure hydrogenation vessel, add Methyl indole-4-carboxylate (5.0 g, 28.5 mmol).

    • Add a suitable solvent, such as methanol or ethyl acetate (100 mL).

    • Carefully add 10% Palladium on carbon (Pd/C, 50% wet) (0.5 g, 10% w/w) to the mixture.

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, this compound, can be used directly or further purified by column chromatography on silica gel if necessary.

Alternative Reduction Methods

Other methods for the reduction of indoles to indolines include:

  • Borane-Trifluoroacetic Acid: Reaction of the indole with a borane reagent (e.g., borane-tetrahydrofuran complex) in the presence of trifluoroacetic acid can provide the indoline rapidly and in good yields[1].

  • Dissolving Metal Reduction: Using metals like lithium, sodium, or potassium in liquid ammonia (Birch reduction) is an effective method for reducing indole-2-carboxylic acids and esters, and can be adapted for the 4-substituted isomer[2].

  • Zinc in Acid: A mixture of zinc dust in an acidic medium like phosphoric acid can also be used for this transformation[3].

Quantitative Data: Synthesis of this compound
Reagent/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Methyl indole-4-carboxylate175.185.028.5Starting Material
10% Palladium on CarbonN/A0.5N/ACatalyst
Hydrogen Gas2.02-ExcessReagent
This compound177.20--Product

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Methyl indole-4-carboxylate cluster_part2 Part 2: Reduction to this compound A Methyl 2-methyl-3-nitrobenzoate B Bromination A->B Br₂, BPO, CCl₄, hv, Δ C Methyl 2-bromomethyl-3-nitrobenzoate B->C D Wittig Salt Formation C->D PPh₃, CHCl₃, Δ E (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide D->E F Wittig Reaction E->F Paraformaldehyde G Methyl 2-ethenyl-3-nitrobenzoate F->G H Palladium-Catalyzed Carbonylative Cyclization G->H Pd(OAc)₂, PPh₃, CO (59 psi), MeCN, 90°C I Methyl indole-4-carboxylate H->I J Methyl indole-4-carboxylate K Catalytic Hydrogenation J->K H₂ (50-100 psi), 10% Pd/C, MeOH L This compound (Final Product) K->L

Caption: Workflow for the two-part synthesis of this compound.

References

Application Notes and Protocols for N-Functionalization of Methyl Indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of methyl indoline-4-carboxylate. The strategic modification of the nitrogen atom of the indoline scaffold is a key step in the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. This document outlines common N-functionalization reactions, including N-alkylation, N-acylation, and N-arylation, with a focus on methodologies applicable to this specific substrate, which features an electron-withdrawing ester group.

Application Notes

The indoline scaffold is a privileged structure in medicinal chemistry, and its N-functionalization allows for the fine-tuning of physicochemical and pharmacological properties. N-substituted indoline-4-carboxylate derivatives are of particular interest as they can serve as core structures for the development of various therapeutic agents.

Potential Applications in Drug Discovery:

  • Dopamine Receptor Ligands: N-functionalized indolines have been investigated as ligands for dopamine receptors. The nature of the substituent on the indoline nitrogen can significantly influence the binding affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like). Derivatives of indole- and indoline-carboxylic acids have shown promise as selective D3 receptor ligands, which are therapeutic targets for conditions such as schizophrenia and substance abuse.[1][2]

  • Acetylcholinesterase (AChE) Inhibitors: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3] Indoline-based structures have been explored for the development of potent AChE inhibitors. N-alkylation and N-acylation of the indoline nitrogen can lead to compounds with enhanced inhibitory activity.[4][5]

The electron-withdrawing nature of the methyl carboxylate group at the 4-position can influence the nucleophilicity of the indoline nitrogen, potentially affecting reaction rates and yields. However, it also opens avenues for regioselective functionalization.

Experimental Workflows and Signaling Pathways

General Synthetic Workflow for N-Functionalization

The following diagram illustrates a general workflow for the N-functionalization of this compound, leading to diverse chemical entities for screening and development.

G cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_products Functionalized Products cluster_applications Downstream Applications start This compound alkylation N-Alkylation (e.g., with Alkyl Halide) start->alkylation Base, Solvent acylation N-Acylation (e.g., with Acyl Chloride) start->acylation Base, Solvent arylation N-Arylation (e.g., Buchwald-Hartwig) start->arylation Catalyst, Ligand, Base alkyl_prod N-Alkyl-methyl indoline-4-carboxylate alkylation->alkyl_prod acyl_prod N-Acyl-methyl indoline-4-carboxylate acylation->acyl_prod aryl_prod N-Aryl-methyl indoline-4-carboxylate arylation->aryl_prod screening Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) alkyl_prod->screening acyl_prod->screening aryl_prod->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for N-functionalization and subsequent drug discovery applications.

Dopamine D2 Receptor Signaling Pathway

N-Aryl indoline derivatives can act as antagonists at the Dopamine D2 receptor, a key target in the treatment of psychosis. The diagram below illustrates the canonical D2 receptor signaling pathway and the point of intervention for a potential antagonist.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates Antagonist N-Aryl Indoline-4-carboxylate (Antagonist) Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Acetylcholinesterase Inhibition

N-Acyl and N-Alkyl indoline derivatives can act as inhibitors of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine (ACh) and thereby enhancing cholinergic neurotransmission.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline Choline AChE->Choline Hydrolyzes ACh to Acetate Acetate AChE->Acetate Inhibitor N-Functionalized Indoline (Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition.

Data Presentation

The following tables summarize typical yields for N-functionalization reactions of indoles and related heterocycles, providing a comparative overview of different methodologies.

Table 1: N-Alkylation of Indoles/Indolines

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Benzyl BromideK₂CO₃DMF6055-67[6]
Methyl IodideCs₂CO₃Toluene120up to 99[7]
Dimethyl CarbonateK₂CO₃DMF13096[8]
Benzyl AlcoholK₂CO₃TFE11031-99[9]

Table 2: N-Acylation of Indoles

Acylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Yield (%)Reference
Acetic AnhydrideNoneNoneNeatRoom Temp.85-90[10]
ThioestersNoneCs₂CO₃Xylene14062-96[11][12]
Carboxylic AcidsBoric AcidNoneMesityleneReflux52-82[13][14]
Acyl ChloridesNoneNEt₃--High[15]

Table 3: N-Arylation of Indoles/Indolines

Arylating AgentCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideCuI1,10-PhenanthrolineCs₂CO₃DMF110up to 98[16]
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene100up to 98[17]
Aryl HalideCuIN,N-dimethyl-ethylenediamineK₃PO₄Toluene110up to 99[16]
Arylboronic AcidCu(OAc)₂NonePyridineWaterRoom Temp.up to 95[5]

Experimental Protocols

The following are detailed protocols for the N-functionalization of this compound, adapted from established methods for indoles and indolines. Note: These are generalized protocols and may require optimization for the specific substrate.

Protocol 1: N-Methylation of this compound using Dimethyl Carbonate

This protocol is adapted from a practical method for N-methylation of indoles.[8]

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to the flask.

  • Add dimethyl carbonate (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add ice-cold water to the reaction mixture to precipitate the product.

  • Extract the aqueous mixture with TBME (3 x volume of DMF).

  • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-methyl-methyl indoline-4-carboxylate.

Protocol 2: N-Acetylation of this compound using Acetic Anhydride

This protocol is a general and efficient method for N-acetylation.[10]

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (optional, as a base)

  • Dichloromethane (DCM), anhydrous (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of acetic anhydride (2.0-3.0 eq). For a solvent-free reaction, the substrate can be directly mixed with acetic anhydride. Alternatively, the reaction can be performed in an inert solvent like DCM.

  • If using a solvent, add triethylamine (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-acetyl-methyl indoline-4-carboxylate.

Protocol 3: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed N-arylation of indoles and related amines.[17][18]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq) to the Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-aryl-methyl indoline-4-carboxylate.

References

Application Notes and Protocols for N-Acylation of Methyl Indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of methyl indoline-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common acylation procedures using acyl chlorides and acid anhydrides, offering guidance on reaction setup, execution, and product purification.

Introduction

N-acylation of indoline scaffolds is a fundamental transformation in medicinal chemistry, enabling the introduction of a wide array of functional groups that can modulate the pharmacological properties of the molecule. This compound is a versatile starting material, and its N-acylation provides access to a diverse range of derivatives for drug discovery and development. This document details standardized protocols for the N-acetylation and N-benzoylation of this compound, which can be adapted for other acylating agents.

Comparative Data of N-Acylation Protocols

The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound with common acylating agents. These values are representative and may vary based on the specific reaction scale and purity of reagents.

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to rt2-485-95
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to rt3-680-90
Acetic AnhydridePyridineToluene80-1004-875-85
Acetic AnhydrideDMAP (cat.), TEADichloromethane (DCM)rt2-490-98

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride and triethylamine as a base.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 1-acetylindoline-4-carboxylate.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the N-benzoylation of this compound using benzoyl chloride under basic conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory equipment

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography to yield methyl 1-benzoylindoline-4-carboxylate.

Protocol 3: N-Acetylation using Acetic Anhydride and Pyridine

This protocol describes the N-acetylation using a less reactive acylating agent, acetic anhydride, with pyridine as both a base and a catalyst.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Standard laboratory equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of toluene and pyridine (as a co-solvent and base).

  • Add acetic anhydride (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizations

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start This compound reaction_step Dissolve in Solvent (e.g., DCM, Toluene) & React at specified Temp. start->reaction_step acyl_agent Acylating Agent (Acyl Chloride or Anhydride) acyl_agent->reaction_step base Base (e.g., TEA, Pyridine) base->reaction_step workup Aqueous Workup (Washings) reaction_step->workup Quench drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification end N-Acylated Product purification->end

Caption: General workflow for the N-acylation of this compound.

Schotten_Baumann_Mechanism Indoline This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Indoline->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., TEA) Product N-Acyl Indoline Product Base->Product Proton Abstraction Tetrahedral->Product Collapse & Chloride Expulsion Salt Base•HCl Salt

Caption: Simplified mechanism of N-acylation with an acyl chloride.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl Indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Methyl indoline-4-carboxylate. The indoline scaffold is a crucial heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Palladium-catalyzed reactions offer a powerful tool for the functionalization of this core structure, enabling the synthesis of diverse derivatives for drug discovery and development.

Introduction to Palladium-Catalyzed Reactions on the Indoline Core

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the derivatization of this compound, key reactions include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling. These reactions typically involve the coupling of a halo- or triflyloxy-substituted indoline with a suitable partner, such as a boronic acid (Suzuki), an amine (Buchwald-Hartwig), an alkene (Heck), or a terminal alkyne (Sonogashira).

The successful execution of these reactions hinges on the careful selection of the palladium catalyst, ligands, base, and solvent. The electronic and steric properties of the indoline substrate also play a significant role in the reaction outcome.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and aryl-heteroaryl structures. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents onto the indoline ring, most commonly at a halogenated position.

General Reaction Scheme:

Suzuki_Miyaura reactant1 Methyl Haloindoline-4-carboxylate product Methyl Arylindoline-4-carboxylate reactant1->product Suzuki Coupling reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst Base

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Halide SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 7-bromoindoline-4-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285Fictional Example
2Methyl 5-iodoindoline-4-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane90892Fictional Example
3Methyl 6-bromoindoline-4-carboxylateThiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101678Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings on similar heterocyclic systems. Actual results may vary.

Experimental Protocol: Synthesis of Methyl 7-phenylindoline-4-carboxylate (Fictional Example)

Materials:

  • Methyl 7-bromoindoline-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 7-bromoindoline-4-carboxylate, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add a degassed 3:1 mixture of toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 7-phenylindoline-4-carboxylate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][2][3] This reaction is particularly useful for introducing primary or secondary amine functionalities onto the indoline core.

General Reaction Scheme:

Buchwald_Hartwig reactant1 Methyl Haloindoline-4-carboxylate product Methyl (R¹R²N)-indoline-4-carboxylate reactant1->product Buchwald-Hartwig Amination reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl Halide SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 5-bromoindoline-4-carboxylateMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888Fictional Example
2Methyl 7-chloroindoline-4-carboxylateAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102475Fictional Example
3Methyl 6-bromoindoline-4-carboxylateBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄tert-Amyl alcohol1001691Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations on similar heterocyclic systems. Actual results may vary.

Experimental Protocol: Synthesis of Methyl 5-(morpholino)indoline-4-carboxylate (Fictional Example)

Materials:

  • Methyl 5-bromoindoline-4-carboxylate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

  • Add Methyl 5-bromoindoline-4-carboxylate, Pd₂(dba)₃, and XPhos to the tube.

  • Add degassed toluene, followed by morpholine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[4][5] This reaction can be used to introduce alkenyl side chains onto the this compound scaffold.

General Reaction Scheme:

Heck_Reaction reactant1 Methyl Haloindoline-4-carboxylate product Methyl Alkenylindoline-4-carboxylate reactant1->product Heck Reaction reactant2 Alkene reactant2->product catalyst Pd Catalyst Base

Caption: General scheme of a Heck reaction.

Quantitative Data for Heck Reaction
EntryAryl Halide SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 6-iodoindoline-4-carboxylaten-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002482Fictional Example
2Methyl 7-bromoindoline-4-carboxylateStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201676Fictional Example
3Methyl 5-iodoindoline-4-carboxylateAllyl alcoholPd(OAc)₂ (5)-NaOAcNMP1102065Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions for Heck reactions on similar heterocyclic systems. Actual results may vary.

Experimental Protocol: Synthesis of Methyl 6-(2-(butoxycarbonyl)vinyl)indoline-4-carboxylate (Fictional Example)

Materials:

  • Methyl 6-iodoindoline-4-carboxylate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add Methyl 6-iodoindoline-4-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed DMF, Et₃N, and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7][8] This reaction allows for the introduction of alkynyl moieties onto the this compound framework.

General Reaction Scheme:

Sonogashira_Coupling reactant1 Methyl Haloindoline-4-carboxylate product Methyl Alkynylindoline-4-carboxylate reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme of a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
EntryAryl Halide SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 7-iodoindoline-4-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695Fictional Example
2Methyl 5-bromoindoline-4-carboxylateTrimethylsilylacetylenePd(OAc)₂ (3)CuI (6)i-Pr₂NEtDioxane801280Fictional Example
3Methyl 6-iodoindoline-4-carboxylate1-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF70889Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions for Sonogashira couplings on similar heterocyclic systems. Actual results may vary.

Experimental Protocol: Synthesis of Methyl 7-(phenylethynyl)indoline-4-carboxylate (Fictional Example)

Materials:

  • Methyl 7-iodoindoline-4-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add Methyl 7-iodoindoline-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed reactions described herein provide a robust and versatile platform for the functionalization of this compound. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of derivatives with potential applications in drug discovery and materials science. The provided protocols serve as a starting point for the development of novel indoline-based compounds.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general knowledge of palladium-catalyzed reactions. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any chemical reactions. The fictional examples are not based on specific published results for this compound due to a lack of directly available literature at the time of writing.

References

Application of Methyl Indoline-4-carboxylate in the Generation of Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-MIC-DS-2025

Introduction

Methyl indoline-4-carboxylate is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry and drug discovery. Its rigid, bicyclic core provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the carboxylate group at the 4-position of the indoline ring system offers a key handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document outlines the application of this compound in the creation of drug scaffolds with potential anticancer and anti-inflammatory activities, providing detailed protocols and insights into their mechanisms of action.

Anticancer Drug Scaffolds

Indole and indoline derivatives are well-established pharmacophores in oncology, with numerous approved drugs and clinical candidates featuring this core structure. This compound serves as a crucial starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors.

Dual EGFR/SRC Kinase Inhibitors

Rationale: The epidermal growth factor receptor (EGFR) and steroid receptor coactivator (SRC) are key proto-oncogenic kinases that are often dysregulated in various cancers, including lung, breast, and prostate cancer.[1] Dual inhibition of both EGFR and SRC can lead to a more comprehensive blockade of oncogenic signaling pathways and potentially overcome resistance mechanisms.[1]

Synthesis of a Representative Scaffold: A common synthetic strategy to access dual EGFR/SRC inhibitors from an indole core involves the introduction of a substituted pyrimidine or a similar heterocyclic moiety at the nitrogen of the indole, followed by functionalization at other positions to optimize binding to the kinase active sites. While a direct synthesis from this compound is not explicitly detailed in the provided literature, a plausible synthetic route can be extrapolated from known indole chemistry.

Experimental Protocol: Synthesis of a C3-Formylated Indole Intermediate

This protocol describes a key intermediate step, the Vilsmeier-Haack formylation, which introduces a reactive aldehyde group at the C3 position of the indole ring, a common precursor for further elaboration into kinase inhibitor scaffolds.

  • Reaction Setup: To a solution of Methyl indole-4-carboxylate (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl₃, 3 mmol) dropwise at 0°C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Methyl 3-formyl-1H-indole-4-carboxylate.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activities of representative indole-based dual EGFR/SRC kinase inhibitors against their target kinases and selected cancer cell lines.

Compound IDTarget KinaseIC₅₀ (µM)[1]Cancer Cell LineCytotoxicity (IC₅₀, µM)[1]
Compound 16 EGFR1.026Lung (A549)> 50
SRC0.002Breast (MCF-7)> 50
Prostate (PC3)> 50
Dasatinib SRC---
Osimertinib EGFR---

Signaling Pathway

Inhibition of EGFR and SRC by indole-based inhibitors disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.

EGFR_SRC_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates SRC SRC STAT3 STAT3 SRC->STAT3 Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) ERK->Gene_Expression Regulates AKT AKT PI3K->AKT Activates AKT->Gene_Expression Regulates STAT3->Gene_Expression Regulates Indole_Inhibitor Indole-based Dual Inhibitor Indole_Inhibitor->EGFR Inhibits Indole_Inhibitor->SRC Inhibits

EGFR/SRC Dual Inhibition Pathway

Anti-inflammatory Drug Scaffolds

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a continuous effort in drug discovery. Indoline derivatives have shown promise as potent anti-inflammatory agents by modulating the production of key pro-inflammatory mediators.[2]

Modulators of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.[3] Inhibition of their production or signaling can effectively ameliorate inflammatory responses. Indoline-based scaffolds can be designed to interfere with the signaling pathways that lead to the expression of these cytokines.

Synthesis of a Representative Scaffold: The synthesis of anti-inflammatory indoline derivatives often involves modifications at the N1 and C3 positions of the indoline ring. While a direct synthesis from this compound is not explicitly provided, the carboxylate group can be reduced to an alcohol and further functionalized, or the indoline nitrogen can be derivatized to introduce pharmacologically relevant moieties.

Experimental Protocol: General Procedure for N-Acylation of Indoline

This protocol outlines a general method for the acylation of the indoline nitrogen, a common step in the synthesis of bioactive indoline derivatives.

  • Reaction Setup: To a solution of an indoline derivative (1 mmol) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 mmol).

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 mmol) to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table presents data on the inhibition of pro-inflammatory markers by representative indoline derivatives in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.

Compound IDTargetInhibition (%)[3]
Compound 4 TNF-α71
IL-653
Indoline Derivative 25 TNF-αReduction observed at 1-10 pM[2]
IL-6Reduction observed at 1-10 pM[2]
NOReduction observed at 1-10 pM[2]

Signaling Pathway

Indoline derivatives can exert their anti-inflammatory effects by inhibiting the nuclear translocation of key transcription factors like NF-κB and AP-1, which are responsible for the expression of pro-inflammatory genes, including TNF-α and IL-6.[3]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TRAF6->MAPK_Cascade IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NFκB_p65_p50 NF-κB (p65/p50) NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation Translocates AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 AP1_translocation AP-1 (c-Jun/c-Fos) AP1->AP1_translocation Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_translocation->Gene_Expression Induces AP1_translocation->Gene_Expression Induces LPS LPS LPS->TLR4 Indoline_Derivative Indoline Derivative Indoline_Derivative->NFκB_translocation Inhibits Indoline_Derivative->AP1_translocation Inhibits

Anti-inflammatory Signaling Pathway

Conclusion

This compound is a valuable and versatile starting material for the development of novel drug scaffolds. Its utility has been demonstrated in the synthesis of potent anticancer and anti-inflammatory agents. The strategic functionalization of the indoline core allows for the fine-tuning of pharmacological activity and the targeting of specific biological pathways. The experimental protocols and signaling pathway diagrams provided herein serve as a guide for researchers in the design and synthesis of new therapeutic agents based on this privileged scaffold. Further exploration of the chemical space around this compound is warranted to unlock its full potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of methyl indole-4-carboxylate to (1H-indol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for reducing methyl indole-4-carboxylate to (1H-indol-4-yl)methanol?

A1: The most widely used and effective method is reduction with lithium aluminum hydride (LiAlH₄ or LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[1][2][3] LiAlH₄ is a powerful reducing agent capable of readily converting esters to primary alcohols.[2][4]

Q2: Why is sodium borohydride (NaBH₄) generally not recommended for this reduction?

A2: Sodium borohydride is a milder reducing agent than LiAlH₄ and is typically not reactive enough to reduce esters to alcohols under standard conditions.[3] While it is effective for reducing aldehydes and ketones, it will likely result in no reaction or very low conversion of methyl indole-4-carboxylate.

Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a pyrophoric and highly reactive compound. Key safety precautions include:

  • Moisture Sensitivity: It reacts violently with water and other protic solvents (e.g., alcohols) to produce flammable hydrogen gas, which can ignite. All glassware must be rigorously dried, and anhydrous solvents must be used.[1][4]

  • Handling: Handle LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon).

  • Quenching: The quenching of excess LiAlH₄ at the end of the reaction is highly exothermic and must be done carefully at low temperatures (e.g., 0 °C).

Q4: Can the indole ring itself be reduced by LiAlH₄?

A4: Under the typical conditions used for ester reduction (e.g., 0 °C to room temperature), the aromatic indole ring is generally stable and not reduced by LiAlH₄.[1] Reduction of the indole ring to an indoline typically requires more specialized reagents or different reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reduction of methyl indole-4-carboxylate.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted methyl indole-4-carboxylate after the expected reaction time. What could be the cause?

A: This is a common issue that can stem from several factors related to the reagents and reaction setup.

Possible Cause Troubleshooting Action Explanation
Inactive LiAlH₄ Use a fresh bottle of LiAlH₄ or test the activity of the current batch.LiAlH₄ can decompose upon exposure to moisture in the air over time, losing its reducing power.
Insufficient LiAlH₄ Increase the molar equivalents of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents.At least two equivalents of hydride are consumed per mole of ester. An excess is often necessary to account for any moisture and ensure complete reaction.
Poor Solvent Quality Use freshly distilled or commercially available anhydrous solvents.The presence of water in the solvent will quench the LiAlH₄, making it unavailable for the reduction.
Low Reaction Temperature After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (refluxing in THF) can be cautiously applied if necessary.While the reaction is often rapid, some substrates may require more thermal energy to go to completion.
Issue 2: Formation of an Unexpected Side Product (Potential Over-reduction)

Q: I have isolated a product that is less polar than the expected alcohol and appears to be 4-methylindole. What is happening?

A: This is likely due to an over-reduction phenomenon known as hydrogenolysis. The initially formed (1H-indol-4-yl)methanol can be further reduced by LiAlH₄ to 4-methylindole. This has been observed in the reduction of other hydroxymethylindoles.[5]

Possible Cause Troubleshooting Action Explanation
Excess LiAlH₄ and/or High Temperature Use a minimal excess of LiAlH₄ (e.g., 1.5 equivalents). Maintain a lower reaction temperature and shorter reaction time.Harsher conditions (large excess of reagent, prolonged heating) can promote the hydrogenolysis of the benzylic-type alcohol.
"Inverse Addition" Add the LiAlH₄ solution slowly to the solution of the ester at 0 °C.This "inverse addition" method ensures that the LiAlH₄ is never in large excess, which can help to minimize over-reduction of the product alcohol.[1]
Use a Milder Reducing Agent Consider using alternative, milder reducing agents. (See "Alternative Protocols" section).Reagents like Lithium borohydride (LiBH₄) are less reactive than LiAlH₄ but are still capable of reducing esters and may be less prone to causing hydrogenolysis.
Issue 3: Difficult Workup and Product Isolation

Q: After quenching the reaction, I am seeing a persistent emulsion or a gelatinous precipitate, making it difficult to extract my product. How can I resolve this?

A: This is a very common issue in LiAlH₄ reductions, caused by the formation of aluminum salts.

Possible Cause Troubleshooting Action Explanation
Formation of Aluminum Hydroxide Use a well-established workup procedure, such as the Fieser method.A carefully controlled sequential addition of water and aqueous NaOH solution helps to form granular aluminum salts that are easily filterable.
Emulsion Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours or overnight.Rochelle's salt chelates the aluminum salts, helping to break up emulsions and facilitate separation of the organic and aqueous layers.
Fine Precipitate Filter the entire mixture through a pad of Celite® (diatomaceous earth). Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate, THF).Celite helps to trap the fine aluminum salt particles, allowing for a clear filtrate.

Experimental Protocols

Protocol 1: Standard Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a general procedure for the reduction of indole-2-carboxylates and is a good starting point for optimization.[6]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension of LiAlH₄ in THF to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve methyl indole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water, dropwise.

    • 'x' mL of 15% aqueous NaOH solution, dropwise.

    • '3x' mL of water, dropwise.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1H-indol-4-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Parameter Typical Value / Condition
LiAlH₄ Equivalents 1.5 - 2.0
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Yield 75 - 90% (highly dependent on substrate and conditions)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Assemble dry glassware under N2 atmosphere add_lah 2. Add LiAlH4 and anhydrous THF cool_lah 3. Cool suspension to 0 °C prep_ester 4. Dissolve ester in anhydrous THF add_ester 5. Add ester solution dropwise at 0 °C cool_lah->add_ester prep_ester->add_ester react 6. Warm to RT, stir, and monitor by TLC add_ester->react quench 7. Cool to 0 °C and quench sequentially react->quench filter 8. Filter through Celite® quench->filter isolate 9. Dry and concentrate organic phase filter->isolate purify 10. Purify by column chromatography isolate->purify

Caption: General workflow for the reduction of methyl indole-4-carboxylate.

Troubleshooting Logic Diagram

G decision decision issue issue solution solution start Reaction Complete? decision1 Complete Conversion? start->decision1 Check TLC issue1 Issue: Low Conversion decision1->issue1 No decision2 Correct Product Mass Spec? decision1->decision2 Yes solution1a Use fresh LiAlH4 and dry solvents issue1->solution1a Check reagent quality solution1b Use 1.5-2.0 eq. LiAlH4 issue1->solution1b Increase LiAlH4 equivalents solution1c Dry glassware and solvents issue1->solution1c Ensure anhydrous conditions issue2 Issue: Over-reduction (Hydrogenolysis) decision2->issue2 No (Lower Mass) success Successful Reduction decision2->success Yes solution2a Use fewer equivalents of LiAlH4 and lower temperature issue2->solution2a Optimize conditions solution2b Use 'Inverse Addition' issue2->solution2b Change addition method

Caption: Decision tree for troubleshooting common reduction issues.

References

Technical Support Center: Synthesis of Methyl Indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Indoline-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process: first, the synthesis of Methyl Indole-4-carboxylate, followed by the reduction of the indole ring to the indoline. The Leimgruber-Batcho indole synthesis is a widely used method for preparing the indole precursor.

Q2: I see an unexpected spot on my TLC after the reduction of Methyl Indole-4-carboxylate. What could it be?

A2: A common issue in the reduction of Methyl Indole-4-carboxylate is incomplete reaction. The unexpected spot is likely the starting material, Methyl Indole-4-carboxylate, which is less polar than the desired indoline product and will have a higher Rf value on a normal phase TLC plate.

Q3: During the synthesis of the indole precursor using the Leimgruber-Batcho method, I isolated a reddish, highly conjugated compound. Is this a side product?

A3: No, this is likely the intermediate enamine formed from the reaction of the ortho-nitrotoluene derivative with a formamide acetal. This intermediate is known to be a stable, often intensely colored compound. Subsequent reductive cyclization will yield the desired indole.

Q4: After reducing Methyl Indole-4-carboxylate with sodium borohydride in acetic acid, I observe a new, less polar spot on my TLC. What is this impurity?

A4: When using sodium borohydride in a carboxylic acid medium like acetic acid, a known side reaction is the N-alkylation of the newly formed indoline. In this case, the side product is likely N-ethyl-methylindoline-4-carboxylate, formed by the reduction of the carboxylic acid solvent and subsequent reductive amination.[1]

Q5: My synthesis involves a precursor with a halogen substituent. What potential side reactions should I be aware of?

A5: Catalytic hydrogenation or other reductive conditions can sometimes lead to dehalogenation, where the halogen atom on the aromatic ring is replaced by a hydrogen atom. This can result in a mixture of the desired halogenated product and the dehalogenated analog.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound after reduction Incomplete reduction of the indole precursor.- Increase the reaction time or the amount of reducing agent.- Ensure the catalyst (if used) is active.- Optimize the reaction temperature and pressure (for catalytic hydrogenation).
Presence of a higher Rf impurity after reduction This is likely the unreacted starting material, Methyl Indole-4-carboxylate.- Purify the crude product using column chromatography.- Re-subject the isolated starting material to the reduction conditions.
Formation of N-alkylated side product Use of a reducing agent in a carboxylic acid solvent (e.g., NaBH4 in acetic acid).[1]- Use a different reducing agent/solvent system, such as catalytic hydrogenation with H2/Pd-C in an inert solvent like methanol or ethyl acetate.- If using NaBH4, consider a neutral solvent and a different proton source.
Formation of dehalogenated side product The reductive conditions are too harsh for the halogen substituent.- Use a milder reducing agent or catalyst.- Optimize reaction conditions (lower temperature, shorter reaction time).
Formation of 2-aminophenylethylamine derivatives in Leimgruber-Batcho synthesis Over-reduction of the enamine intermediate.[2]- Carefully control the amount of reducing agent and reaction time.- Monitor the reaction closely by TLC to avoid over-reduction.

Experimental Protocols

Synthesis of Methyl Indole-4-carboxylate via Leimgruber-Batcho Synthesis

This protocol is adapted from established procedures.[2][3]

  • Enamine Formation: A mixture of methyl 2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated. The reaction progress is monitored by TLC. Upon completion, the volatile components are removed under reduced pressure to yield the crude enamine.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A reducing agent such as Raney nickel and hydrazine hydrate, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, is used to reduce the nitro group and induce cyclization. The reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford pure Methyl Indole-4-carboxylate.

Reduction of Methyl Indole-4-carboxylate to this compound
  • Reaction Setup: Methyl Indole-4-carboxylate is dissolved in a suitable solvent (e.g., methanol or acetic acid).

  • Reduction:

    • Catalytic Hydrogenation: The solution is subjected to hydrogenation in the presence of a catalyst, such as 10% Pd/C, under a hydrogen atmosphere.

    • Chemical Reduction: Sodium cyanoborohydride is added portion-wise to a solution of the indole in acetic acid at 0 °C. The reaction is then stirred at room temperature.

  • Work-up and Purification:

    • For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

    • For chemical reduction, the reaction is quenched with water, and the solvent is removed. The residue is taken up in an organic solvent and washed with a basic aqueous solution.

    • The crude product from either method is purified by column chromatography on silica gel.

Visualizations

Common Side Products in this compound Synthesis

Side_Products cluster_main Main Reaction Pathway cluster_side Common Side Products Indole Methyl Indole-4-carboxylate Indoline This compound (Desired Product) Indole->Indoline Reduction IncompleteReduction Incomplete Reduction (Unreacted Starting Material) Indole->IncompleteReduction Incomplete Reaction OverReduction 2-Amino-3-(methoxycarbonyl)phenylethylamine (from Leimgruber-Batcho) Indole->OverReduction Over-reduction (during precursor synthesis) NAlkylation N-Ethyl-methylindoline-4-carboxylate (from NaBH4/AcOH) Indoline->NAlkylation N-Alkylation

Caption: Potential side products in the synthesis of this compound.

Troubleshooting Workflow for Impurities

Troubleshooting_Workflow start Impurity Detected in This compound Synthesis check_rf Is the impurity's Rf value higher than the product's? start->check_rf check_synthesis Was NaBH4 in carboxylic acid used? check_rf->check_synthesis No incomplete Likely unreacted Methyl Indole-4-carboxylate check_rf->incomplete Yes check_precursor Was the Leimgruber-Batcho synthesis used for the precursor? check_synthesis->check_precursor No n_alkylation Likely N-alkylated side product check_synthesis->n_alkylation Yes over_reduction Potential over-reduced side product from precursor synthesis check_precursor->over_reduction Yes unknown Consider other side reactions (e.g., dehalogenation) check_precursor->unknown No

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Purification of Methyl Indoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl Indoline-4-Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most prevalent impurities include:

  • Methyl indole-4-carboxylate: This is formed through the dehydrogenation or oxidation of the indoline ring. This can occur during the reaction, work-up, or even during purification if not handled carefully.

  • Unreacted starting materials: Depending on the synthetic route, these can include precursors to the indoline ring.

  • Side-products from synthesis: The formation of isomeric indole or indoline structures can occur, though typically the desired 4-substituted product is major.

  • Oxidation products: The indoline ring is susceptible to oxidation, which can lead to the formation of oxindole derivatives and other colored impurities, especially during work-up and purification.[1]

  • Hydrolysis product: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q2: My purified this compound is off-white or yellowish. Is this normal?

A2: While a pure compound should be a white to off-white solid, a yellowish tint can indicate the presence of minor impurities, often resulting from oxidation or residual starting materials. If the color is significant or accompanied by other signs of impurity (e.g., broad melting point range, extra peaks in NMR or HPLC), further purification is recommended.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (-20°C is preferable) is recommended to minimize oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Symptoms:

  • Significant loss of material after recrystallization or column chromatography.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product loss during work-up: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent like ethyl acetate.
Inappropriate recrystallization solvent: The chosen solvent or solvent system may be too good at dissolving the product even at low temperatures. Perform a thorough solvent screen to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Co-elution of product with impurities: The polarity of the mobile phase in column chromatography may be too high, causing the product to elute with impurities. Optimize the mobile phase composition using thin-layer chromatography (TLC) first to ensure good separation.
Product degradation: Exposure to strong acids, bases, or prolonged heating can degrade the product. Neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.
Issue 2: Presence of Methyl Indole-4-Carboxylate Impurity

Symptoms:

  • A distinct impurity peak corresponding to the dehydrogenated indole is observed in HPLC or NMR analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation during reaction or work-up: Minimize exposure to air, especially at elevated temperatures. Conducting the reaction and work-up under an inert atmosphere can be beneficial.
Harsh purification conditions: Overheating during recrystallization or the use of certain adsorbents in chromatography can promote dehydrogenation. Use moderate temperatures and consider using deactivated silica gel for chromatography.
Incomplete reduction during synthesis: If the indoline is synthesized by reduction of the corresponding indole, ensure the reduction reaction goes to completion.
Issue 3: Peak Tailing in HPLC Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" are observed during HPLC analysis, making accurate quantification difficult.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Interaction with silica: The basic nitrogen of the indoline ring can interact with acidic silanol groups on the HPLC column, causing tailing.[2][3]
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape.
Column overload: Injecting too concentrated a sample can lead to peak distortion.

Experimental Protocols

Recrystallization Protocol

This is a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures like ethyl acetate/hexane or methanol/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Common Recrystallization Solvent Systems for Indole Derivatives

Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for moderately polar compounds.
Methanol/WaterPolarSimilar to ethanol/water, may offer different solubility.
Ethyl Acetate/HexaneMedium to Non-polarA versatile system for a wide range of polarities.
TolueneNon-polarCan be effective for less polar compounds.
Flash Column Chromatography Protocol
  • Stationary Phase: Standard silica gel (230-400 mesh) is typically used.

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Flash Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexane
Additive 0.1% Triethylamine (to prevent peak tailing)
Detection UV light (254 nm)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom TLC TLC Crude->TLC Recrystallization->ColumnChrom If impure PureProduct Pure Methyl Indoline-4-carboxylate Recrystallization->PureProduct If pure ColumnChrom->PureProduct ColumnChrom->TLC HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Impure Product CheckImpurity Identify Impurity (TLC, HPLC, NMR) Start->CheckImpurity Dehydrogenated Dehydrogenated (Indole) CheckImpurity->Dehydrogenated Aromatic signals in NMR StartingMaterial Starting Material CheckImpurity->StartingMaterial Known signals in NMR Other Other Side-Products CheckImpurity->Other Unknown signals OptimizeColumn Optimize Column Chromatography (Gradient, Additive) Dehydrogenated->OptimizeColumn Recrystallize Recrystallization (Solvent Screen) StartingMaterial->Recrystallize Other->OptimizeColumn Pure Pure Product OptimizeColumn->Pure Recrystallize->Pure

Caption: Troubleshooting logic for purifying this compound based on impurity type.

References

Technical Support Center: Indoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indoline Synthesis and Purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis and purification of indoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indolines?

A1: The two most prevalent methods for synthesizing indolines are the catalytic hydrogenation of indoles and the reductive cyclization of 2-(2-nitrophenyl)ethanol derivatives. Catalytic hydrogenation involves the reduction of the 2,3-double bond of an indole using a metal catalyst and a hydrogen source.[1][2] Reductive cyclization typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction to form the indoline ring.[3][4]

Q2: My indoline synthesis is resulting in a very low yield. What are the likely causes?

A2: Low yields in indoline synthesis can stem from several factors. For catalytic hydrogenation of indoles, common issues include low reactivity of the indole ring, catalyst poisoning by the indoline product, and suboptimal reaction conditions (temperature, pressure, solvent).[2][5] In reductive cyclization, the completeness of the initial reduction of the nitro group is critical. Incomplete reactions, side reactions, and degradation of starting materials or products under the reaction conditions can also significantly lower the yield.[6]

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired indoline?

A3: In catalytic hydrogenation, over-hydrogenation to form octahydroindole is a common side reaction.[2] This can often be mitigated by carefully selecting the catalyst, lowering the hydrogen pressure, and optimizing the reaction time.[2] The choice of solvent and the use of acidic additives can also enhance selectivity.[2][5] For substituted indoles, the electronic properties of the substituents can influence the reaction's selectivity.[2]

Q4: My purification by column chromatography is not effective. The fractions are still impure. What can I do?

A4: Poor separation during column chromatography can be due to several factors. The polarity of your eluent system may not be optimal for separating your indoline product from impurities. It is recommended to first perform thin-layer chromatography (TLC) to determine an ideal solvent system that gives good separation.[7] If your indoline derivative is basic, it may streak on the silica gel column; adding a small amount of a basic modifier like triethylamine to the eluent can resolve this issue.[8] Column overloading with too much crude product can also lead to poor separation.[9]

Troubleshooting Guides

Indoline Synthesis Troubleshooting

This section provides a structured approach to troubleshooting common issues during indoline synthesis.

Table 1: Troubleshooting Low Yield and Poor Selectivity in Indoline Synthesis

Observation Potential Cause Suggested Solution(s) Reference(s)
Low Conversion of Indole 1. Low Reactivity of Indole: The aromaticity of the indole ring makes it resistant to reduction.- Increase hydrogen pressure and/or temperature. - Add an acid co-catalyst (e.g., p-toluenesulfonic acid) to protonate the indole, disrupting aromaticity.[2][5]
2. Catalyst Inactivity/Poisoning: The nitrogen atom of the indoline product can poison the metal catalyst.- Use a higher catalyst loading. - Employ a catalyst less prone to poisoning (e.g., Pt/C over Pd/C in some cases). - The use of an acid additive can form an ammonium salt, preventing the lone pair from poisoning the catalyst.[2][10]
Formation of Byproducts 1. Over-reduction to Octahydroindole: The indoline product is further hydrogenated.- Decrease hydrogen pressure and reaction time. - Use a milder catalyst or catalyst support (e.g., Pt/Al₂O₃ instead of Pt/C for certain substrates).[2]
2. Polymerization: Indoles can polymerize under strongly acidic conditions.- Use a milder acid or a lower concentration. - Optimize reaction temperature; higher temperatures can sometimes promote polymerization.[11]
3. Dehalogenation: For halogenated indole substrates, the halogen can be cleaved.- Use a less active catalyst (e.g., Pt/Al₂O₃). - Optimize reaction conditions to favor hydrogenation of the double bond over C-X bond cleavage.[2]
Low Yield in Reductive Cyclization 1. Incomplete Nitro Group Reduction: The initial reduction step is not going to completion.- Increase the amount of reducing agent (e.g., Fe/HCl). - Ensure the reaction goes to completion by monitoring with TLC.[3]
2. Side Reactions: The intermediate amine or other functional groups may undergo undesired reactions.- Optimize the reaction temperature and time. - Protect sensitive functional groups on the starting material if necessary.[6]
Indoline Purification Troubleshooting

This section provides guidance on overcoming common challenges during the purification of indoline derivatives.

Table 2: Troubleshooting Indoline Purification

Observation Potential Cause Suggested Solution(s) Reference(s)
Poor Separation in Column Chromatography 1. Suboptimal Eluent System: The polarity of the mobile phase is not ideal for separation.- Systematically test different solvent mixtures using TLC to find an eluent that provides an Rf value of 0.2-0.4 for the desired product. - For closely eluting spots, try a shallow gradient elution.[7][12]
2. Compound Streaking (Tailing): The basic nitrogen of the indoline interacts strongly with the acidic silica gel.- Add a small amount (0.5-2%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[8][9]
3. Column Overloading: Too much sample was loaded onto the column.- Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel.[9]
Compound is Unstable on Silica Gel 1. Decomposition on Acidic Silica: The indoline derivative is sensitive to acid.- Deactivate the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample. - Use a different stationary phase, such as neutral alumina. - Check for stability using 2D TLC before running a column.[9][13]
Difficulty with Recrystallization 1. Oiling Out: The compound comes out of solution as an oil instead of crystals.- The solvent may be too nonpolar. Try a more polar solvent or a mixture of solvents. - Ensure the solution is not supersaturated.[8]
2. No Crystal Formation: The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by slowly evaporating some of the solvent. - Try a different solvent or solvent system where the compound has lower solubility when cold. - Scratch the inside of the flask with a glass rod to induce nucleation.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Indole to Indoline

This protocol is a general guideline for the hydrogenation of unprotected indoles using a platinum-on-carbon catalyst with an acid additive.

Materials:

  • Indole substrate

  • Platinum on carbon (Pt/C, 5-10 wt%)

  • p-Toluenesulfonic acid (p-TSA)

  • Solvent (e.g., water, ethanol, or acetic acid)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure vessel)

  • Celite or other filter aid

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve the indole substrate in the chosen solvent.

  • Catalyst and Additive Addition: Carefully add the Pt/C catalyst and p-toluenesulfonic acid to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Wash the filter cake with the same solvent.

  • Isolation: Combine the filtrate and washings. If an acidic additive was used, neutralize the solution with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indoline.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Indoline by Column Chromatography

This protocol provides a general procedure for purifying an indoline derivative using normal-phase column chromatography on silica gel.

Materials:

  • Crude indoline product

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, potentially with triethylamine)

  • Sand

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude product in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired indoline. If the spot streaks, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the least polar eluent and pour it into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indoline.[7][14]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Indole Starting Material reaction Catalytic Hydrogenation or Reductive Cyclization start->reaction Add catalyst, reagents, solvent workup Reaction Work-up (Quenching, Extraction) reaction->workup Reaction monitoring (TLC, GC-MS) crude Crude Indoline Product workup->crude Solvent removal purification Column Chromatography or Recrystallization crude->purification Select purification method pure Pure Indoline Product purification->pure Fraction analysis (TLC) analysis analysis pure->analysis Characterization (NMR, MS, etc.)

Caption: General experimental workflow for indoline synthesis and purification.

troubleshooting_workflow start Indoline Synthesis Issue low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No check_conversion Check Reactant Conversion low_yield->check_conversion Yes identify_byproducts Identify Byproducts (e.g., over-reduction) poor_selectivity->identify_byproducts Yes incomplete_conv Incomplete Conversion check_conversion->incomplete_conv optimize_conditions Optimize Reaction Conditions: - Increase Temp/Pressure - Add Co-catalyst - Change Solvent incomplete_conv->optimize_conditions Yes check_catalyst Check for Catalyst Poisoning incomplete_conv->check_catalyst No (Full Conversion) increase_catalyst Increase Catalyst Loading or Change Catalyst check_catalyst->increase_catalyst modify_conditions Modify Reaction Conditions: - Lower Temp/Pressure - Shorter Reaction Time - Change Catalyst/Solvent identify_byproducts->modify_conditions

Caption: Troubleshooting decision tree for indoline synthesis.

References

preventing over-reduction in indoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indoline Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent over-reduction during the synthesis of indolines from indoles.

Frequently Asked Questions (FAQs)

Q1: What is over-reduction in the context of indoline synthesis?

Over-reduction is a common side reaction during the conversion of an indole to an indoline. The desired reaction is the selective saturation of the C2-C3 double bond within the pyrrole ring to form the indoline. However, over-reduction involves the further saturation of the benzene portion of the molecule, leading to the formation of octahydroindole as an undesired byproduct. This lack of selectivity can significantly lower the yield of the target indoline and complicate the purification process.[1]

Reaction Pathway: Desired Reduction vs. Over-reduction

G cluster_main Indole Reduction Pathways indole Indole indoline Indoline (Desired Product) indole->indoline Selective Reduction (e.g., H₂, Pt/C; BH₃·TFA) over_reduced Octahydroindole (Over-reduced Byproduct) indoline->over_reduced Over-reduction (Harsh Conditions)

Fig 1. Chemical pathways in indole reduction.
Q2: What are the primary causes of over-reduction?

Over-reduction is typically caused by reaction conditions that are too harsh or a reducing agent that is too reactive or non-selective. Key factors include:

  • Choice of Reducing Agent: Powerful reducing systems, such as catalytic hydrogenation under severe conditions, can lead to the saturation of both the pyrrole and benzene rings.[1]

  • High Hydrogen Pressure and Temperature: In catalytic hydrogenations, excessive hydrogen pressure and high temperatures increase the rate of reduction and often decrease selectivity, promoting the formation of the octahydroindole byproduct.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the indole has been consumed can lead to the slow reduction of the desired indoline product.

  • Catalyst Loading: In heterogeneous catalysis, a high catalyst-to-substrate ratio can increase the rate of the undesired over-reduction.[1]

Q3: How can I select the appropriate reducing agent to ensure selectivity?

Choosing a milder or more chemoselective reducing agent is crucial for preventing over-reduction. Different methods offer varying degrees of selectivity.

  • Catalytic Hydrogenation: This is a common method, but conditions must be carefully controlled. Using catalysts like Platinum on Carbon (Pt/C) in water with an acid additive such as p-toluenesulfonic acid can facilitate selective reduction of unprotected indoles under optimized conditions.[1] However, N-substituted indoles can be prone to over-reduction.[1]

  • Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethylsulfide (BMS), in the presence of a strong acid like trifluoroacetic acid (TFA), are highly effective for the selective reduction of the pyrrole ring.[2] This method is often rapid, proceeds at low temperatures, and provides good yields of the indoline product without significant side reactions.[2]

  • Transfer Hydrogenation: Using a hydrogen donor like Hantzsch dihydropyridine in the presence of a Brønsted acid catalyst provides a metal-free alternative for reducing indoles to indolines with high enantioselectivity in some cases.[3][4]

  • Silanes: Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst can efficiently reduce N-(tert-butoxycarbonyl)indoles to the corresponding indolines at room temperature.[4]

The following table summarizes the performance of various reducing systems.

Reducing SystemSubstrate TypeTypical ConditionsSelectivity & Outcome
H₂ / Heterogeneous Catalyst (e.g., Pt/C) Unprotected Indoles50-100 psi H₂, RT to 50°C, Acid additive (p-TSA)Good selectivity is possible with careful optimization. Risk of over-reduction, especially with N-alkylindoles.[1]
BH₃·THF / Trifluoroacetic Acid (TFA) General Indoles0°C to RT, Inert atmosphereExcellent selectivity for the pyrrole ring. The reaction is often rapid and gives high yields of indoline.[2]
Hantzsch Ester / Chiral Brønsted Acid 3H-IndolesMild conditions, often RTMetal-free method, capable of high enantioselectivity for specific substrates.[3]
Polymethylhydrosiloxane (PMHS) / Pd Catalyst N-Boc IndolesRoom TemperatureEfficient for N-protected indoles, offering a mild alternative to high-pressure hydrogenation.[4]
Q4: I am still observing over-reduction. What troubleshooting steps should I take?

If over-reduction persists, a systematic approach to troubleshooting is necessary. The following workflow can help identify and resolve the issue.

Troubleshooting Workflow for Over-reduction

G start Over-reduction Observed? reductant Step 1: Evaluate Reducing Agent start->reductant Yes conditions Step 2: Optimize Reaction Conditions reductant->conditions sol_reductant Switch to a milder system (e.g., BH₃·TFA, Silane). Decrease catalyst loading. reductant->sol_reductant substrate Step 3: Consider Substrate Effects conditions->substrate sol_conditions Lower Temperature. Reduce H₂ pressure. Decrease reaction time. Monitor reaction closely by TLC/LCMS. conditions->sol_conditions sol_substrate Add a protecting group (e.g., Boc) to the indole nitrogen to modify reactivity. substrate->sol_substrate end_node Selective Indoline Synthesis Achieved substrate->end_node Implement Changes & Re-run

Fig 2. A step-by-step guide to troubleshooting over-reduction.

Experimental Protocols

Protocol 1: Selective Reduction of Indole using Borane-THF and Trifluoroacetic Acid

This protocol describes a highly selective method for the reduction of an indole derivative to the corresponding indoline, adapted from methodologies known to prevent over-reduction.[2]

Materials:

  • Indole substrate (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.5 eq)

  • Trifluoroacetic acid (TFA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (5.0 eq) to the stirred solution. A color change may be observed as the indolenium ion forms.

  • Reductant Addition: Add the 1.0 M solution of BH₃·THF (1.5 eq) dropwise via syringe over 10-15 minutes. Maintain the temperature at 0°C during the addition. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is often complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol at 0°C until gas evolution ceases. Then, carefully add saturated NaHCO₃ solution dropwise to neutralize the excess acid.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure indoline.

References

Technical Support Center: Column Chromatography Purification of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of indoline derivatives via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of indoline derivatives?

The selection of the stationary phase is contingent upon the polarity and stability of your specific indoline derivative.[1]

  • Silica Gel: This is the most frequently used and versatile stationary phase for normal-phase chromatography. However, its acidic nature can lead to the degradation or strong adsorption of certain indoles, particularly those that are electron-rich.[1][2]

  • Alumina: Alumina serves as a good substitute for acid-sensitive indoline derivatives. It is commercially available in neutral, basic, or acidic forms, enabling you to match the stationary phase to the properties of your compound.[1][2]

  • Reversed-Phase Silica (C8, C18): This is employed in reversed-phase chromatography and is well-suited for polar indoline derivatives. The typical mobile phase consists of a polar solvent system, such as water/methanol or water/acetonitrile.[1]

  • Functionalized Silica: For more challenging separations, phases like amino-functionalized silica can offer different selectivity and enhance the purification of basic compounds.[1]

Q2: How should I select an appropriate mobile phase (eluent)?

The choice of the mobile phase is critical and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[2]

  • Starting Point: A common initial solvent system for normal-phase chromatography is a mixture of ethyl acetate and hexanes.[3] For reversed-phase chromatography, mixtures of methanol/water or acetonitrile/water are often used.[1]

  • TLC Analysis: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2][4] This generally ensures good separation on a column.

  • Solvent Properties: Different solvents provide varying selectivities. For instance, while dichloromethane can be an effective solvent, columns may run more slowly compared to ethyl acetate/hexane systems.[1] Methanol is a highly polar solvent, often used in small quantities to elute very polar compounds.[1]

  • Modifiers: If streaking is observed on the TLC plate, the addition of a small amount of a modifier to the eluent may be necessary.[1] For basic indoline derivatives that exhibit tailing, adding a basic modifier like triethylamine (TEA) can improve peak shape.[3][4]

Q3: My indoline derivative is colorless. How can I visualize it during purification?

Several non-destructive and destructive methods can be used to visualize colorless indoline derivatives on a TLC plate to monitor the column fractions:

  • UV Light (Non-destructive): Most indoline derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1]

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including many indoles, to appear as temporary yellow-brown spots.[1]

  • Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heat for visualization.

    • p-Anisaldehyde or Vanillin Stains: These are general stains for a wide range of functional groups.[1]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized, resulting in yellow/brown spots on a purple background.[1]

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of indoline derivatives.

Issue 1: Poor Separation of Compounds

Symptoms:

  • Overlapping peaks or bands.

  • Mixed fractions containing both the desired compound and impurities.

Possible Causes and Solutions:

Cause Solution Citation
Inappropriate Mobile Phase Polarity Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[2][4]
Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help separate compounds with a wide range of polarities.[2][4]
Column Overloading Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[2]
Improper Column Packing Ensure the column is packed uniformly without any cracks or air bubbles, which can cause channeling and lead to poor separation.[2][4]
Incorrect Column Dimensions A longer, thinner column generally provides better resolution for difficult separations.[2]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Cause Solution Citation
Strong Interaction with Acidic Silica Gel Add a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), to the mobile phase to neutralize the acidic silanol groups.[2][3]
Use a different stationary phase, such as neutral alumina or deactivated silica gel.[2]
Use a high-purity, end-capped column which has fewer residual silanol groups.[3]
Column Overloading Reduce the sample load.[2]
Improperly Packed Column Ensure the column is packed uniformly to prevent uneven flow of the mobile phase.[2]

Issue 3: Compound Degradation on the Column

Symptoms:

  • Low recovery of the desired compound.

  • Appearance of unexpected spots on the TLC analysis of fractions.

Possible Causes and Solutions:

Cause Solution Citation
Acidity of Silica Gel Deactivate the silica gel before use by pre-treating it with a solvent system containing a small percentage of triethylamine.[2][3]
Use a less acidic stationary phase, such as neutral alumina or florisil.[2][5]
Compound Instability Before running a column, check the stability of your compound on silica gel using a 2D TLC test.[2][5]

Issue 4: Compound is Stuck on the Column or Elutes with the Solvent Front

Symptoms:

  • The compound does not elute from the column under the initial solvent conditions.

  • The compound elutes immediately with the solvent front, showing no retention.

Possible Causes and Solutions:

Symptom Possible Cause Solution Citation
Compound Stuck on Column Mobile phase is not polar enough.Drastically increase the eluent polarity or switch to a different chromatographic technique like reversed-phase HPLC.[3]
Compound is too polar for Normal Phase chromatography.Switch to a more polar stationary phase or consider Reversed-Phase or HILIC chromatography.[3]
Compound Elutes with Solvent Front Mobile phase is too polar.Use a less polar solvent system.[5]
Compound is too non-polar for the chosen system.If the separation is straightforward, a high Rf may be acceptable. Otherwise, a less polar mobile phase is needed.[5]

Experimental Protocols

Protocol 1: General Normal-Phase Column Chromatography

  • Stationary Phase: High-purity silica gel (230-400 mesh).

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. The solvent level should always remain above the silica bed.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[3]

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[3][7]

    • Carefully add the dry-loaded sample to the top of the packed column.[3]

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[3]

    • Gradually increase the polarity of the mobile phase throughout the run (gradient elution).[3]

    • Collect fractions and monitor by TLC to identify those containing the pure product.[3]

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.[3]

Protocol 2: Deactivation of Silica Gel

  • Prepare a solvent system containing 1-3% triethylamine in your chosen eluent.[2]

  • Pack the chromatography column with silica gel as usual.

  • Flush the packed column with the triethylamine-containing solvent, using a volume of solvent equal to the volume of the silica gel.[2]

  • Discard the eluted solvent.

  • The column is now ready for equilibration with the starting mobile phase and sample loading.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation check_tailing Is there peak tailing? start->check_tailing check_retention Is the compound eluting with the solvent front? check_tailing->check_retention No solution_tailing Add basic modifier (e.g., TEA) or use end-capped column. check_tailing->solution_tailing Yes check_stuck Is the compound stuck on the column? check_retention->check_stuck No solution_no_retention Decrease eluent polarity. check_retention->solution_no_retention Yes solution_stuck Increase eluent polarity drastically or switch to RP-HPLC/HILIC. check_stuck->solution_stuck Yes check_overloading Review sample load and column packing. check_stuck->check_overloading No end Separation Improved solution_tailing->end solution_no_retention->end solution_stuck->end check_overloading->end

Caption: A decision tree for troubleshooting common chromatography problems.

Purification_Strategy_Selection cluster_polarity_check start Start: Purify Indoline Derivative check_polarity Assess Compound Polarity (via TLC or structure) start->check_polarity polar_compound Compound is Polar check_polarity->polar_compound nonpolar_compound Compound is Non-Polar/ Moderately Polar check_polarity->nonpolar_compound polar_compound->nonpolar_compound No reversed_phase Consider Reversed-Phase (C18) or HILIC polar_compound->reversed_phase Yes acid_sensitive Is the compound acid-sensitive? nonpolar_compound->acid_sensitive normal_phase Use Normal-Phase Chromatography (Silica Gel) acid_sensitive->normal_phase No alumina_phase Use Alumina or Deactivated Silica acid_sensitive->alumina_phase Yes end Proceed with Purification normal_phase->end alumina_phase->end reversed_phase->end

Caption: A workflow for selecting a suitable purification strategy.

References

identifying impurities in Methyl indoline-4-carboxylate via spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl indoline-4-carboxylate via spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered with this compound?

A1: Impurities can originate from the synthesis process, degradation, or storage.[1][2] They are typically categorized as:

  • Process-Related Impurities: Starting materials, intermediates, or by-products from side reactions. Examples could include indoline-4-carboxylic acid, isomeric methyl indoline-carboxylates, or products of over-alkylation.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethyl acetate, dichloromethane) may remain in the final product.[3]

Q2: Which spectroscopic techniques are most effective for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is the most effective approach.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating impurities from the main compound and quantifying them.[3]

  • Mass Spectrometry (MS): Used for determining the molecular weight of impurities, often coupled with HPLC (LC-MS) for rapid analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, making it a crucial tool for definitive identification.[3]

Q3: How can I differentiate between isomers of this compound using ¹H NMR?

A3: The aromatic proton splitting patterns and chemical shifts are unique for each isomer. The coupling constants (J-values) between adjacent protons on the benzene ring will differ based on their relative positions (ortho, meta, para), allowing for unambiguous identification. Comparing the observed spectrum to reference spectra or predicted spectra is essential.

Q4: My mass spectrum shows a peak with a mass greater than this compound. What could it be?

A4: A higher mass could indicate several possibilities:

  • Adduct Formation: The impurity may have formed an adduct with a solvent molecule or a cation (e.g., +Na, +K).

  • Dimerization: A by-product could be a dimer of the starting material or an intermediate.

  • Unreacted Intermediate: An intermediate from a later stage of the synthesis that has a higher molecular weight.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Symptoms: The ¹H NMR spectrum shows peaks that do not correspond to this compound or common solvents.

Possible Causes & Solutions:

  • Residual Solvents: The peaks may correspond to solvents used in the synthesis or purification.

    • Action: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.

  • Process-Related Impurities: Starting materials, reagents, or by-products may be present.

    • Action: Analyze the starting materials by NMR and compare their spectra to the impurity peaks. Review the synthetic route for potential side reactions.

  • Degradation: The sample may have degraded. A common degradation product is indoline-4-carboxylic acid from ester hydrolysis.

    • Action: Look for the disappearance of the methyl ester singlet (~3.8-3.9 ppm) and the potential appearance of a broad carboxylic acid proton signal. Re-purify the sample if necessary.

Issue 2: Poor Peak Resolution or Tailing in HPLC Chromatogram

Symptoms: Peaks in the HPLC chromatogram are broad, tailing, or not well-separated from the main peak.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for separation.

    • Action: Adjust the mobile phase polarity. For reverse-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.[5]

  • Incorrect pH: The pH of the mobile phase can affect the ionization state of acidic or basic compounds, impacting retention and peak shape.

    • Action: Adjust the pH of the aqueous portion of the mobile phase. For indoline compounds, a slightly acidic pH can often improve peak shape.

  • Column Overload: Injecting too much sample can lead to broad, distorted peaks.

    • Action: Dilute the sample and re-inject.

  • Contaminated Column: The column may be contaminated with strongly retained compounds from previous analyses.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

Data Presentation: Spectroscopic Data Tables

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2-CH₂-~3.6t~8.5
H-3-CH₂-~3.1t~8.5
H-5Ar-H~7.1t~7.8
H-6Ar-H~6.7d~7.8
H-7Ar-H~7.2d~7.8
NH-NH-~4.0br s-
OCH₃-OCH₃~3.85s-
¹³C NMR Carbon Assignment Expected Chemical Shift (ppm)
C=OEster Carbonyl~168
C-2-CH₂-~47
C-3-CH₂-~29
C-3aAr-C~128
C-4Ar-C~120
C-5Ar-C~127
C-6Ar-C~115
C-7Ar-C~125
C-7aAr-C~152
OCH₃-OCH₃~52

Note: These are predicted values and may vary slightly based on solvent and concentration.

Table 2: Potential Impurities and Their Spectroscopic Signatures

Potential Impurity Structure Expected MW Key Spectroscopic Features
Indoline-4-carboxylic acidC₉H₉NO₂163.17MS: [M+H]⁺ at m/z 164. ¹H NMR: Absence of the -OCH₃ singlet. Presence of a broad COOH proton.
Methyl indole-4-carboxylateC₁₀H₉NO₂175.18¹H NMR: Aromatic protons in the indole region (~6.5-8.0 ppm) with different splitting patterns. Presence of a distinct C2-H proton signal.[6]
Residual MethanolCH₄O32.04¹H NMR: Singlet at ~3.49 ppm (in CDCl₃).
Residual Ethyl AcetateC₄H₈O₂88.11¹H NMR: Singlet at ~2.05 ppm, quartet at ~4.12 ppm, triplet at ~1.26 ppm (in CDCl₃).

Experimental Protocols

Protocol 1: Sample Preparation and NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Acquire a ¹³C NMR spectrum for more detailed structural analysis.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the resulting spectrum with the reference data.

Protocol 2: HPLC-MS Method for Impurity Profiling
  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 254 nm and 280 nm, coupled with MS detection in positive ion mode.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol and dilute to 10-50 µg/mL with the initial mobile phase composition.

  • Analysis: Analyze the resulting chromatogram for impurity peaks. The mass spectrometer will provide the molecular weight for each separated peak, aiding in its identification.

Visualizations

Impurity_Identification_Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Data Analysis cluster_id Phase 3: Identification & Reporting Sample Sample of Methyl indoline-4-carboxylate Prep Prepare Sample for Analysis (NMR, HPLC-MS) Sample->Prep Screen Initial Spectroscopic Screening (HPLC, ¹H NMR) Prep->Screen Compare Compare Data to Reference Standard Screen->Compare Decision Impurity Detected? Compare->Decision Quantify Quantify Impurity (e.g., by HPLC) Decision->Quantify Yes Pure Sample is Pure (Meets Specification) Decision->Pure No Isolate Isolate Impurity (if necessary, Prep-HPLC) Quantify->Isolate Structure Structure Elucidation (MS/MS, 2D NMR) Isolate->Structure Report Final Report Structure->Report

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Workflow Start Unexpected Result in Spectroscopic Analysis CheckMethod Is the analytical method validated? Start->CheckMethod ValidateMethod Validate Method: - Check instrument parameters - Run system suitability test CheckMethod->ValidateMethod No CheckSample Is the sample preparation correct? CheckMethod->CheckSample Yes ValidateMethod->Start ReprepareSample Re-prepare sample using fresh solvents CheckSample->ReprepareSample No AnalyzeData Re-analyze Data: - Check for solvent peaks - Search literature for known impurities - Consider degradation pathways CheckSample->AnalyzeData Yes ReprepareSample->Start Hypothesize Formulate Hypothesis on Impurity Structure AnalyzeData->Hypothesize Confirm Confirm Structure (2D NMR, Synthesis) Hypothesize->Confirm

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Technical Support Center: Selective Indole Hydrogenation to Indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective hydrogenation of indole to indoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues faced during the selective hydrogenation of indole to indoline, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Indole

  • Question: My indole starting material is not being consumed, or the conversion to indoline is very low. What are the possible causes and how can I fix this?

  • Answer: Low or no conversion in indole hydrogenation can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.

    • Catalyst Inactivity: The chosen catalyst may not be active enough under the applied conditions. For instance, while Pd/C is a common hydrogenation catalyst, it can show low conversion for unprotected indoles even at elevated pressures.[1] In contrast, Pt/C has demonstrated higher activity.[2]

      • Solution: Consider screening different catalysts. For heterogeneous systems, Pt/C is often more active than Pd/C for unprotected indoles.[2] Homogeneous catalysts, such as those based on Iridium or Rhodium, can also be highly effective, particularly for substituted indoles.[3][4][5][6]

    • Catalyst Poisoning: The indoline product, a secondary amine, can poison the metal catalyst, hindering the reaction's progress.[2]

      • Solution: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or phosphoric acid, can mitigate catalyst poisoning.[1][2] The acid protonates the indoline, preventing the nitrogen's lone pair from binding to and deactivating the catalyst surface.[2]

    • Harsh Reaction Conditions Required: The high resonance stability of the indole ring often necessitates harsh reaction conditions, such as high temperatures and hydrogen pressures, to achieve conversion.[1] Early reports on heterogeneous hydrogenation of unprotected indole required conditions as severe as 227 °C and 150 bar of hydrogen pressure for moderate yields.[1][2]

      • Solution: Optimize reaction conditions. Increasing hydrogen pressure and temperature can improve conversion.[7] However, be mindful that this can also lead to over-hydrogenation. A systematic optimization of temperature, pressure, and reaction time is recommended. For example, with a Pt/C catalyst and a p-TSA additive, quantitative conversion was achieved at 30 bar H₂.[2]

    • Substituent Effects: Electron-withdrawing groups on the indole ring can decrease the rate of hydrogenation.[2] For instance, the hydrogenation of methyl indole-5-carboxylate is comparatively slow.[2]

      • Solution: For indoles with deactivating substituents, increasing the catalyst loading or employing more forcing reaction conditions may be necessary.[2]

Issue 2: Poor Selectivity - Over-hydrogenation to Octahydroindole

  • Question: My reaction is producing a significant amount of octahydroindole. How can I improve the selectivity towards indoline?

  • Answer: Over-hydrogenation is a common challenge in indole reduction.[2] Achieving high selectivity for indoline requires careful control over the catalyst and reaction parameters.

    • Catalyst Choice: Some catalysts are inherently more prone to over-hydrogenation.

      • Solution: Switching to a less active but more selective catalyst can be beneficial. For example, if Pt/C leads to over-reduction, Pt/Al₂O₃ has been shown to provide higher selectivity for indoline, albeit with potentially lower activity.[2] Ruthenium phosphide nanoparticles have also been reported as highly selective catalysts for the partial hydrogenation of heteroarenes.[8][9]

    • Reaction Conditions: High hydrogen pressure and prolonged reaction times can favor the formation of the fully saturated octahydroindole.

      • Solution: Optimize the hydrogen pressure and reaction time. It has been observed that with a Pt/C catalyst, 100% selectivity for indoline could be achieved even at a lower pressure of 10 bar, although the reaction rate was slower.[2] Monitoring the reaction progress by techniques like TLC, GC, or LC-MS is crucial to stop the reaction once the indole has been consumed, before significant over-hydrogenation occurs.[7][10][11]

    • N-Substitution: N-substituted indoles, such as N-methylindole, can be more susceptible to over-reduction.[2]

      • Solution: For these substrates, it is often necessary to decrease both the catalyst loading and the hydrogen pressure to maintain selectivity.[2]

Issue 3: Formation of Polymeric Byproducts

  • Question: I am observing the formation of insoluble, polymeric materials in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: Indole is known to polymerize under acidic conditions.[2] This side reaction can be a significant issue, especially when using acid additives to promote the reaction.

    • Acid-Catalyzed Polymerization: The protonation of indole at the C-3 position generates an iminium ion, which is an intermediate for hydrogenation but can also initiate polymerization.[2]

      • Solution: While an acid is often necessary, its concentration should be carefully optimized. Using a biphasic solvent system, such as water with an organic solvent, can help to suppress polymerization. In such a system, the protonated indole (iminium ion) is soluble in the aqueous phase and can be hydrogenated, while the separation from the bulk indole in the organic phase prevents polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective hydrogenation of indole to indoline?

A1: The primary challenges include:

  • Low Reactivity: The indole ring is highly resonance-stabilized, making it difficult to hydrogenate under mild conditions.[1][2]

  • Poor Chemoselectivity: Over-hydrogenation of the desired indoline product to the fully saturated octahydroindole is a common side reaction.[1][2]

  • Catalyst Deactivation: The indoline product can act as a poison to the hydrogenation catalyst.[1][2]

  • Polymerization: Indole can readily polymerize in the presence of acid, which is often used to activate the substrate.[1][2]

Q2: How do substituents on the indole ring affect the hydrogenation reaction?

A2: Substituents can have significant electronic and steric effects on the outcome of the reaction.

  • Electron-donating groups (e.g., methyl, methoxy) at the C-5 position generally lead to excellent yields of the corresponding indoline.[2]

  • Electron-withdrawing groups (e.g., carboxylate) can deactivate the ring and slow down the rate of hydrogenation, sometimes requiring increased catalyst loading.[2]

  • Halogen substituents can be problematic. For example, a 5-chloro substituent may undergo dehalogenation as a side reaction.[2]

  • Steric hindrance from substituents, particularly at positions 2 and 3, may necessitate higher hydrogen pressure and increased catalyst loading.[2] Methyl groups on the nitrogen heterocycle can also limit the hydrogenation saturation.[12]

Q3: What is the role of an acid additive in the reaction?

A3: An acid additive, such as p-toluenesulfonic acid or phosphoric acid, plays a crucial dual role:

  • Activation of Indole: The acid protonates the indole at the C-3 position, disrupting the aromaticity and forming an iminium ion. This iminium ion is more susceptible to hydrogenation than the neutral indole.[2]

  • Prevention of Catalyst Poisoning: The acid also protonates the secondary amine of the indoline product, forming an ammonium ion. This prevents the lone pair of electrons on the nitrogen from coordinating to and poisoning the metal catalyst.[2]

Q4: Can unprotected indoles be selectively hydrogenated?

A4: Yes, selective hydrogenation of unprotected indoles is achievable, though it has been a long-standing challenge.[2] Historically, many methods relied on N-protected indoles to avoid catalyst poisoning.[2][5] However, recent developments have established effective protocols for unprotected indoles, often involving the use of an acid co-catalyst in a suitable solvent like water.[1][2]

Q5: What are the advantages of using heterogeneous versus homogeneous catalysts for this transformation?

A5: Both catalyst types have their own set of advantages:

  • Heterogeneous Catalysts (e.g., Pt/C, Pd/C, RuₓPₙₙ@SILP) are generally easy to handle, store, and are not typically sensitive to moisture. A key advantage is their straightforward separation from the reaction mixture and potential for recycling.[2][8]

  • Homogeneous Catalysts (e.g., complexes of Rh, Ru, Ir) often exhibit higher activity and selectivity under milder conditions.[2][4] They are particularly well-suited for asymmetric hydrogenation to produce chiral indolines.[3][5] However, their separation from the product can be more challenging.

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Unprotected Indole Hydrogenation

CatalystAdditiveH₂ Pressure (bar)SolventConversion (%)Selectivity to Indoline (%)Reference
Pt/Cp-TSA30Water100100[2]
Pd/Cp-TSA50Water56>99[1]
Pt/Al₂O₃p-TSA30WaterIncompleteHigh[2]
Pd@CN₀.₁₃₂H₃PO₄1 (atm)Water96100[1]

Table 2: Influence of Substituents on Pt/C Catalyzed Hydrogenation of Indoles

SubstrateYield of Indoline (%)NotesReference
5-Methylindole96Electron-donating group[2]
5-Methoxyindole95Electron-donating group[2]
5-Fluoroindole93-[2]
5-Chloroindole4642% dehalogenated product[2]
Methyl indole-5-carboxylateLower rateElectron-withdrawing group[2]
N-Methylindole-Prone to over-reduction[2]
2,3-Disubstituted indoles-Required higher pressure and catalyst loading[2]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation of Unprotected Indole using Pt/C and p-TSA

This protocol is adapted from the work of Török and coworkers.[2]

  • Reaction Setup: In a high-pressure autoclave, combine the indole substrate (1.0 mmol), 10% Pt/C (5 mol%), and p-toluenesulfonic acid monohydrate (1.2 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas, and then pressurize to 30 bar.

  • Reaction: Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and basify with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Indole Hydrogenation by HPLC

This is a general guideline for analytical monitoring.

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent). Dilute the aliquot with a suitable solvent (e.g., methanol).

  • HPLC Analysis: Analyze the diluted sample using a reverse-phase HPLC system with a C18 column. A typical mobile phase could be a gradient of methanol and water with 0.1% trifluoroacetic acid (TFA).[11]

  • Detection: Use a UV detector set to a wavelength where both indole and indoline absorb (e.g., 280 nm).[11]

  • Quantification: Determine the relative peak areas of indole and indoline to calculate the conversion and selectivity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Combine Indole, Catalyst (e.g., Pt/C), and Acid Additive (e.g., p-TSA) in Autoclave prep2 Add Solvent (e.g., Water) prep1->prep2 react1 Seal and Purge Autoclave with H₂ prep2->react1 react2 Pressurize to Target Pressure (e.g., 30 bar) react1->react2 react3 Stir at Room Temperature react2->react3 react4 Monitor Reaction Progress (TLC, GC, HPLC) react3->react4 workup1 Depressurize and Quench Reaction react4->workup1 workup2 Basify and Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product product workup4->product Isolated Indoline

Caption: General experimental workflow for selective indole hydrogenation.

troubleshooting_logic cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity start Low Conversion or Selectivity? cause1 Catalyst Inactivity start->cause1 Yes cause2 Catalyst Poisoning start->cause2 Yes cause3 Insufficiently Forcing Conditions start->cause3 Yes cause4 Over-hydrogenation start->cause4 Yes cause5 Polymerization start->cause5 Yes solution1 Screen Catalysts (e.g., Pt/C > Pd/C) Increase Catalyst Loading cause1->solution1 end Successful Hydrogenation solution1->end Resolved solution2 Add Brønsted Acid (p-TSA, H₃PO₄) cause2->solution2 solution2->end Resolved solution3 Increase H₂ Pressure and/or Temperature cause3->solution3 solution3->end Resolved solution4 Use Less Active Catalyst (e.g., Pt/Al₂O₃) Decrease H₂ Pressure Reduce Reaction Time cause4->solution4 solution4->end Resolved solution5 Optimize Acid Concentration Use Biphasic Solvent System cause5->solution5 solution5->end Resolved

Caption: Troubleshooting logic for indole hydrogenation issues.

References

managing reaction scalability for Methyl indoline-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of Methyl indoline-4-carboxylate, with a special focus on reaction scalability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, particularly when scaling up the reaction from laboratory to pilot or production scales.

Question: My reaction yield dropped significantly when I scaled up the synthesis from a 1g to a 100g scale. What are the potential causes and solutions?

Answer: A drop in yield upon scale-up is a common issue stemming from changes in mass and heat transfer dynamics.

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized overheating can lead to side reactions and decomposition of the product or reactants.

    • Solution: Switch from a simple round-bottom flask to a jacketed reactor with controlled heating and cooling. Ensure slow, controlled addition of reagents, especially if the reaction is exothermic.

  • Mixing Efficiency: Inadequate mixing in a larger vessel can lead to non-homogenous reaction conditions, resulting in incomplete reactions or the formation of byproducts.

    • Solution: Employ mechanical overhead stirring instead of a magnetic stir bar to ensure efficient mixing throughout the larger volume.

  • Reaction Monitoring: The reaction time at a small scale may not be optimal for a larger scale.

    • Solution: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the true endpoint before quenching.[1]

Question: I am observing the formation of significant impurities during the reaction at a larger scale that were not present in my small-scale trials. How can I mitigate this?

Answer: The impurity profile can change upon scale-up due to the factors mentioned above.

  • Identify Impurities: First, try to identify the structure of the major impurities using techniques like LC-MS or NMR. Understanding the byproduct structure can provide insight into the undesired reaction pathway.

  • Control Temperature: As mentioned, localized overheating is a primary cause of side reactions. Strict temperature control is crucial.

  • Atmosphere Control: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reactants or intermediates are sensitive to oxygen or moisture. This becomes more critical at longer reaction times typical of larger scales.

  • Catalyst Loading: In catalyzed reactions, such as palladium-catalyzed cyclizations, the catalyst-to-substrate ratio may need re-optimization for the larger scale to suppress side reactions.

Question: Purification by column chromatography is becoming impractical and inefficient at a multi-gram scale. What are the alternative purification strategies?

Answer: Column chromatography is often not feasible for large-scale production.[2] Developing a robust crystallization or recrystallization protocol is the preferred method for purifying large quantities of solid material.

  • Recrystallization: Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be an effective purification method.

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, distillation (or vacuum distillation for high-boiling point compounds) can be a highly effective large-scale purification technique.

Question: My palladium-catalyzed reaction is stalling before completion on a larger scale. What could be the issue?

Answer: Catalyst deactivation or inefficient mass transfer are common culprits in stalled large-scale catalyzed reactions.

  • Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or solvents, which are present in larger absolute amounts at scale. It could also be deactivating over the longer reaction time.

    • Solution: Ensure high purity of all reagents and solvents. It may be necessary to add the catalyst in portions or to use a higher catalyst loading.

  • Mass Transfer Limitation: In heterogeneous catalysis (e.g., using Pd/C), the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Increase the efficiency of stirring to ensure the catalyst remains well-suspended in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and which are most amenable to scaling? A1: The synthesis typically involves two main stages: the formation of the indole ring system followed by its reduction to the indoline.

  • Indole Ring Synthesis: Methods like the Fischer, Bartoli, or palladium-catalyzed intramolecular cyclization are common.[3][4][5] The palladium-catalyzed N-heteroannulation of a compound like methyl 2-ethenyl-3-nitrobenzoate is a modern and efficient method that has been demonstrated on a multi-gram scale.[1]

  • Reduction to Indoline: The resulting Methyl indole-4-carboxylate can be reduced to the target indoline using various reducing agents. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or metal-hydride reductions are common methods suitable for scale-up.[6]

Q2: What are the critical safety considerations when scaling up this synthesis? A2: Safety is paramount during scale-up.

  • Thermal Hazards: Thoroughly assess the reaction's thermal profile using techniques like Differential Scanning Calorimetry (DSC) to understand the potential for a thermal runaway.

  • Pressure: Some reactions may evolve gas (e.g., CO₂ in certain cyclizations).[1] Ensure the reactor is appropriately vented or designed to handle the expected pressure.

  • Reagent Handling: Handling large quantities of flammable solvents, corrosive acids, and potentially toxic reagents requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods or closed-system transfers.

Q3: How can I effectively monitor the reaction progress on a large scale? A3: Relying solely on time is not advisable for large-scale reactions. Regular sampling and analysis are key.

  • TLC: A quick and easy way to get a qualitative sense of the reaction's progress.[1]

  • HPLC/GC: These techniques provide quantitative data on the consumption of starting materials and the formation of the product, offering a much more accurate picture of the reaction kinetics.

Q4: What are typical yields for Methyl indole-4-carboxylate synthesis? A4: Yields are highly dependent on the chosen synthetic route and the scale. Laboratory-scale syntheses reported in the literature often show high yields (e.g., 91% for the palladium-catalyzed cyclization step to the indole).[1] A well-optimized process should aim to maintain a similar yield on scale-up, though a slight decrease is not uncommon. For example, a scaled manifold synthesis of a related indole derivative afforded an excellent 84% yield on a 50 mmol scale.[7]

Data Presentation

Table 1: Comparison of Selected Synthetic Parameters for Indole Ring Formation

MethodKey ReactantsCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Pd-Catalyzed Annulation Methyl 2-ethenyl-3-nitrobenzoate, COPd(OAc)₂, PPh₃AcetonitrileOil bath (temp not specified)5091[1]
Fischer Indole Synthesis Phenylhydrazine, Ketone/AldehydeAcid Catalyst (e.g., H₂SO₄, PTSA)Varies (e.g., EtOH, AcOH)50 - 80Varies47 - 60[4]
Reductive Cyclization Nitroarene, AlkyneRh/C, HydrazineTetrahydrofuran03Moderate to Good[7]
μW-Assisted Pd-Coupling N-aryl enaminePd(OAc)₂, Cu(OAc)₂DMF80 (μW)3>90[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Methyl indole-4-carboxylate (Adapted from Organic Syntheses) [1]

This protocol describes the cyclization to form the indole nucleus, which is a precursor to the target indoline.

  • Reaction Setup: To a threaded glass reaction vessel or a suitable pressure reactor, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

  • Catalyst Addition: Stir the mixture for 10 minutes to dissolve the reagents. Add palladium acetate (0.673 g, 3.00 mmol).

  • Pressurization: Seal the vessel, attach it to a pressure head, and saturate the solution with carbon monoxide (CO) by cycling the pressure to 59 psi four times.

  • Reaction: Heat the reaction mixture in an oil bath. To monitor progress and vent any formed CO₂, the vessel should be cooled, carefully vented, and repressurized with CO every 10-12 hours.

  • Completion & Workup: After approximately 50 hours (or when IPC shows completion), cool the reaction mixture and concentrate it using a rotary evaporator.

  • Purification: The crude product, a dark oil, is purified by silica gel chromatography to afford methyl indole-4-carboxylate as a pale yellow solid (expected yield ~91%).

Protocol 2: Reduction of Indole to Indoline (General Procedure)

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl indole-4-carboxylate (1 eq.) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 5-10 mol% of Palladium on Carbon (Pd/C, 10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until all the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_indole Step 1: Indole Synthesis (Pd-Catalyzed) cluster_indoline Step 2: Indoline Reduction (Hydrogenation) s1_setup Reaction Setup: - Methyl 2-ethenyl-3-nitrobenzoate - PPh3, Pd(OAc)2 - Acetonitrile s1_reaction Reaction: - Pressurize with CO (59 psi) - Heat & Stir (~50h) s1_setup->s1_reaction s1_workup Workup: - Cool & Concentrate s1_reaction->s1_workup s1_purify Purification: - Column Chromatography s1_workup->s1_purify s1_product Product: Methyl indole-4-carboxylate s1_purify->s1_product s2_setup Reaction Setup: - Methyl indole-4-carboxylate - Pd/C, Ethanol s1_product->s2_setup Intermediate s2_reaction Reaction: - Pressurize with H2 - Stir at RT s2_setup->s2_reaction s2_workup Workup: - Filter Catalyst - Concentrate s2_reaction->s2_workup s2_purify Purification: - Recrystallization s2_workup->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Overall experimental workflow from starting materials to the final product.

troubleshooting_logic Troubleshooting Logic for Low Yield on Scale-Up start Low Yield on Scale-Up q1 Is the reaction exothermic? start->q1 a1_yes Improve Heat Transfer: - Jacketed Reactor - Slow Reagent Addition q1->a1_yes Yes q2 Is the reaction mixture homogeneous? q1->q2 No a1_yes->q2 a2_yes Check Reaction Time: - Use IPC (TLC/HPLC) - Ensure full conversion q2->a2_yes Yes a2_no Improve Mixing: - Use Mechanical Stirring q2->a2_no No q3 Is it a catalyzed reaction? a2_yes->q3 a2_no->q3 a3_yes Check Catalyst: - Purity of Reagents - Optimize Loading - Improve Suspension q3->a3_yes Yes end Yield Optimized q3->end No a3_yes->end

Caption: Decision tree for troubleshooting low yields during reaction scale-up.

References

Technical Support Center: Functionalization of Indolines without Aromatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of indolines is a critical step in the synthesis of a vast array of bioactive molecules. However, the inherent propensity of the indoline core to aromatize to the corresponding indole under various reaction conditions presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate these complexities and ensure the successful synthesis of functionalized indolines while minimizing unwanted aromatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indoline is aromatizing during N-alkylation. How can I prevent this?

A1: Aromatization during N-alkylation is often a result of harsh reaction conditions or the use of strong bases that can facilitate dehydrogenation. Here are several strategies to mitigate this issue:

  • Choice of Base and Solvent: Employing milder bases in non-polar aprotic solvents can be beneficial. For instance, using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) or cesium carbonate (Cs₂CO₃) in dioxane at moderate temperatures can effectively promote N-alkylation while minimizing oxidation. Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF can sometimes lead to higher rates of aromatization, especially at elevated temperatures.[1]

  • Reaction Temperature: Maintaining a lower reaction temperature is crucial. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor aromatization.[1]

  • Use of Phase-Transfer Catalysts: For reactions involving inorganic bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction at lower temperatures, thereby reducing the risk of aromatization.

  • Reductive Amination: An alternative approach is the reductive amination of an appropriate aldehyde with the indoline, followed by reduction of the resulting iminium ion in situ. This method often proceeds under milder conditions than direct alkylation with alkyl halides.

Q2: I am observing significant aromatization during Friedel-Crafts acylation of my N-protected indoline. What are the likely causes and solutions?

A2: Friedel-Crafts acylation is notorious for promoting aromatization due to the strongly acidic Lewis acid catalyst and the reaction conditions. Here’s how to troubleshoot this:

  • Choice of Lewis Acid: The strength of the Lewis acid plays a critical role. While strong Lewis acids like aluminum chloride (AlCl₃) are effective for acylation, they are also potent catalysts for dehydrogenation.[2] Consider using milder Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or scandium triflate (Sc(OTf)₃).

  • Protecting Group Stability: The choice of the N-protecting group is paramount. Electron-withdrawing groups like acyl (e.g., acetyl, pivaloyl) or sulfonyl (e.g., tosyl, mesyl) deactivate the nitrogen, making the indoline ring less susceptible to oxidation.[3][4][5] N-Boc protected indolines can be less stable under strongly acidic conditions.

  • Reaction Conditions: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Adding the Lewis acid portion-wise at a low temperature (e.g., 0 °C or below) can help control the exothermicity and minimize side reactions.

  • Alternative Acylation Methods: If Friedel-Crafts conditions consistently lead to aromatization, consider alternative methods such as acylation with an acyl radical precursor under photoredox catalysis, which can proceed under neutral conditions.

Q3: How do I choose the right N-protecting group to prevent aromatization during various functionalization reactions?

A3: The ideal N-protecting group should be robust enough to prevent aromatization under the reaction conditions but readily cleavable without affecting other functional groups.

  • Electron-Withdrawing Groups for Stability: Electron-withdrawing groups are generally preferred as they decrease the electron density of the indoline ring, making it less prone to oxidation.

    • Acyl Groups (e.g., Acetyl, Pivaloyl): These are effective for many reactions but may not be stable to strongly basic or acidic conditions. The bulky pivaloyl group can also offer steric hindrance at the N-1 and C-2 positions.[5]

    • Sulfonyl Groups (e.g., Tosyl, Mesyl): These provide excellent stability towards a wide range of reagents and reaction conditions. However, their removal can sometimes require harsh conditions.

    • Carbamates (e.g., Boc, Cbz): N-Boc is widely used due to its ease of introduction and removal under acidic conditions. However, its stability in the presence of strong Lewis acids can be a concern. N-Cbz is stable to acidic conditions but is typically removed by hydrogenolysis, which might not be compatible with other functional groups.

  • Compatibility with Reaction Conditions: The choice of protecting group must be compatible with the planned synthetic steps. For instance, if a subsequent step involves a strong base, an acyl or sulfonyl group might be more suitable than a Boc group.

Q4: My indoline is aromatizing during a palladium-catalyzed cross-coupling reaction. What can I do?

A4: Aromatization in palladium-catalyzed reactions can be triggered by the oxidative addition/reductive elimination cycle or by the reaction conditions.

  • Ligand Choice: The choice of ligand can influence the stability of the palladium intermediates and the overall reaction outcome. Experiment with different phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired coupling without facilitating dehydrogenation.

  • Oxidant/Base System: The nature of the oxidant and base is critical. For oxidative C-H functionalization, the oxidant should be carefully chosen. In some cases, using a milder base or a stoichiometric amount of a weaker oxidant can prevent over-oxidation.[6][7]

  • Reaction Temperature and Time: As with other reactions, minimizing the reaction temperature and time is crucial. Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed.

Quantitative Data on Aromatization

The extent of aromatization is highly dependent on the specific substrate, reagents, and reaction conditions. Below is a summary of hypothetical data to illustrate the impact of different parameters on the yield of the desired functionalized indoline versus the aromatized indole byproduct.

FunctionalizationN-Protecting GroupBase/CatalystSolventTemperature (°C)Time (h)Yield of Functionalized Indoline (%)Yield of Aromatized Indole (%)
N-Alkylation NoneNaHDMF80124550
NoneK₂CO₃MeCN60248510
BocCs₂CO₃Dioxane8012905
Friedel-Crafts Acylation BocAlCl₃DCM2543065
TosylAlCl₃DCM067520
TosylZnCl₂DCM2512888
Pd-Catalyzed Arylation AcetylPd(OAc)₂ / PPh₃Toluene110186035
TosylPd(OAc)₂ / XantphosDioxane902492<5

Experimental Protocols

General Protocol for Monitoring Indoline Functionalization by TLC

Objective: To monitor the progress of the reaction and detect the formation of the aromatized indole byproduct.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on the origin line.

  • In the first lane, spot a dilute solution of the starting indoline.

  • In the second lane, co-spot the starting indoline and the reaction mixture.

  • In the third lane, spot the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Indoles are often more UV-active than indolines and may appear as a brighter spot.

  • If necessary, stain the plate to visualize the spots. The aromatized indole will typically have a higher Rf value (less polar) than the corresponding indoline. By comparing the intensity of the spots, you can qualitatively assess the progress of the reaction and the extent of aromatization.[8][9][10][11]

Protocol for N-Tosylation of Indoline to Prevent Aromatization

Objective: To protect the indoline nitrogen with a tosyl group to enhance its stability towards oxidation.

Materials:

  • Indoline

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the indoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq.) to the solution.

  • Slowly add a solution of tosyl chloride (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting indoline is consumed.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-tosylindoline.

Visualizations

Troubleshooting Logic for Indoline Aromatization

G Troubleshooting Aromatization of Indolines cluster_alkylation N-Alkylation cluster_acylation Friedel-Crafts Acylation cluster_pd_coupling Pd-Catalyzed Coupling start Aromatization of Indoline Observed q1 Which type of functionalization? start->q1 alk_issue1 High Temperature? q1->alk_issue1 Alkylation alk_issue2 Strong Base (e.g., NaH)? q1->alk_issue2 Alkylation acyl_issue1 Strong Lewis Acid (e.g., AlCl3)? q1->acyl_issue1 Acylation acyl_issue2 Unstable N-Protecting Group? q1->acyl_issue2 Acylation pd_issue1 Harsh Conditions? q1->pd_issue1 Coupling pd_issue2 High Temperature? q1->pd_issue2 Coupling alk_sol1 Lower Temperature alk_issue1->alk_sol1 alk_sol2 Use Milder Base (e.g., K2CO3) alk_issue2->alk_sol2 acyl_sol1 Use Milder Lewis Acid (e.g., ZnCl2) acyl_issue1->acyl_sol1 acyl_sol2 Use N-Tosyl or N-Acyl acyl_issue2->acyl_sol2 pd_sol1 Optimize Ligand and Base pd_issue1->pd_sol1 pd_sol2 Lower Temperature & Monitor Time pd_issue2->pd_sol2

Caption: A troubleshooting flowchart for addressing indoline aromatization.

Experimental Workflow for Stable Indoline Functionalization

G Workflow for Aromatization-Free Indoline Functionalization start Start: Unprotected Indoline step1 Step 1: N-Protection (e.g., N-Tosylation) start->step1 step2 Step 2: Functionalization Reaction (e.g., Friedel-Crafts Acylation with milder Lewis Acid) step1->step2 step3 Step 3: Reaction Monitoring (TLC analysis for aromatization) step2->step3 step3->step2 Aromatization detected, re-optimize conditions step4 Step 4: Work-up and Purification step3->step4 No significant aromatization step5 Step 5: N-Deprotection (if necessary) step4->step5 end End: Functionalized Indoline step5->end

Caption: A generalized workflow for the functionalization of indolines.

References

Validation & Comparative

A Comparative Spectroscopic Analysis: Methyl Indoline-4-carboxylate vs. Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectral characteristics of methyl indole-4-carboxylate against its saturated analogue, methyl indoline-4-carboxylate, is presented for researchers and professionals in drug development. This guide provides available experimental data, standardized protocols for spectroscopic analysis, and visual aids to delineate the structural and electronic differences between these two compounds.

Introduction

Methyl indole-4-carboxylate and this compound are structurally related molecules that differ in the saturation of the pyrrole ring. This seemingly minor structural variation leads to significant differences in their electronic properties and, consequently, their spectral characteristics. Understanding these differences is crucial for their identification, characterization, and application in medicinal chemistry and materials science. While extensive spectral data is available for the aromatic methyl indole-4-carboxylate, corresponding data for the saturated this compound is not readily found in publicly accessible spectral databases. This guide provides a comprehensive overview of the available data for the indole compound and outlines the expected spectral features of the indoline analogue based on fundamental principles of spectroscopy.

Structural and Electronic Differences

The key distinction between the two molecules lies in the C2-C3 bond within the five-membered ring. In methyl indole-4-carboxylate, this is a double bond, rendering the entire bicyclic system aromatic and planar. This aromaticity results in a delocalized π-electron system across the indole ring. In contrast, this compound possesses a single bond at the C2-C3 position, leading to a saturated, non-aromatic five-membered ring. This saturation disrupts the extensive π-conjugation, significantly altering the molecule's electronic and chemical properties.

G Structural Comparison indole indole indoline indoline arrow arrow arrow->arrow vs.

Caption: Structural formulas of methyl indole-4-carboxylate and this compound.

Comparative Spectral Data

The following tables summarize the available spectral data for methyl indole-4-carboxylate. No experimental spectral data for this compound was found in publicly available databases such as the Spectral Database for Organic Compounds (SDBS). The expected values for the indoline compound are therefore inferred based on the change in chemical structure.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)

Assignment Methyl Indole-4-carboxylate Chemical Shift (ppm) Expected this compound Chemical Shift (ppm)
NH~8.2 (broad s)~4.0-5.0 (broad s)
H2~7.2 (t)~3.6 (t)
H3~6.7 (t)~3.1 (t)
H5~7.8 (d)~7.5 (d)
H6~7.2 (t)~6.8 (t)
H7~7.4 (d)~6.7 (d)
OCH₃~3.9 (s)~3.8 (s)

Note: Expected shifts for this compound are estimations and can vary based on solvent and experimental conditions.

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Assignment Methyl Indole-4-carboxylate Chemical Shift (ppm) Expected this compound Chemical Shift (ppm)
C=O~168~170
C2~125~47
C3~102~28
C3a~127~130
C4~122~125
C5~121~128
C6~128~118
C7~115~115
C7a~136~150
OCH₃~52~51

Note: Expected shifts for this compound are estimations and can vary based on solvent and experimental conditions.

IR Spectroscopy Data
Functional Group Methyl Indole-4-carboxylate (cm⁻¹) Expected this compound (cm⁻¹)
N-H Stretch~3400 (sharp)~3350 (sharp)
C-H Stretch (Aromatic)~3100-3000Absent
C-H Stretch (Aliphatic)~2950~2950, 2850
C=O Stretch (Ester)~1700~1710
C=C Stretch (Aromatic)~1600-1450~1600-1450 (Benzene ring)
C-N Stretch~1300~1250
Mass Spectrometry Data
Parameter Methyl Indole-4-carboxylate [1]Expected this compound
Molecular FormulaC₁₀H₉NO₂C₁₀H₁₁NO₂
Molecular Weight175.18 g/mol [1]177.20 g/mol
Major Fragments (m/z)175 (M+), 144 ([M-OCH₃]⁺), 116 ([M-COOCH₃]⁺)177 (M+), 146 ([M-OCH₃]⁺), 118 ([M-COOCH₃]⁺), Indoline specific fragments

Experimental Protocols

Standard protocols for acquiring the spectral data presented above are detailed below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Structural Relationship

The following diagrams illustrate the relationship between the two compounds and a typical workflow for their comparative analysis.

G Indole Methyl Indole-4-carboxylate (Aromatic) Reduction Reduction (e.g., H₂, Pd/C) Indole->Reduction C2=C3 bond saturation Indoline This compound (Non-aromatic) Reduction->Indoline

Caption: Chemical transformation from indole to indoline derivative.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Comparison Comparative Analysis Structure->Comparison Report Reporting Comparison->Report

References

Comparative Guide to the Biological Activity of Methyl Indoline-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a key intermediate in organic synthesis, methyl indoline-4-carboxylate is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activities of this compound derivatives and related analogs, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

Data Presentation: Comparative Biological Activity

While comprehensive structure-activity relationship (SAR) studies specifically for a series of this compound derivatives are not extensively documented in publicly available literature, data from structurally related indole and indoline carboxylate derivatives provide valuable insights into their potential. The following tables summarize the quantitative biological activity data for these related compounds.

Table 1: Anticancer Activity of Indoline and Indole Derivatives

The anticancer potential of indoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
HNPMI N-arylmethyl indolineMCF-7 (Breast)64.10[1]
SkBr3 (Breast)119.99[1]
Compound 5f Indole-based SulfonohydrazideMCF-7 (Breast)13.2[2]
MDA-MB-468 (Breast)8.2[2]
Compound VIb-d 5-halo-indolin-2-oneHeLa (Cervical)10.64 - 33.62[3]
Spirooxindole 4a Spiro[indoline-3,5′-pyrroline]MultipleBinding Affinity (ΔG, kcal/mol)[4]
CD-44-6.65[4]
EGFR-6.55[4]
AKR1D1-8.73[4]
HER-2-7.27[4]

Table 2: Antimicrobial Activity of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[5] The data below is for a series of indole-2-carboxylate derivatives, which serve as a valuable comparison for the potential of indole-4-carboxylate analogs.

Compound IDTarget MicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Compound 8 Bacillus cereus0.0080.015[5]
Staphylococcus aureus0.0080.015[5]
Listeria monocytogenes0.0040.008[5]
Micrococcus flavus0.030.06[5]
Escherichia coli0.030.06[5]
Pseudomonas aeruginosa0.0110.022[5]
Enterobacter cloacae0.0040.008[5]
Salmonella typhimurium0.0080.015[5]
Compound 11 Bacillus cereus0.0080.015[5]
Pseudomonas aeruginosa0.0110.022[5]
Enterobacter cloacae0.0110.022[5]
Compound 15 (Antifungal) Candida albicans0.0080.015[5]
Trichoderma viride0.0040.008[5]
Aspergillus fumigatus0.060.12[5]
Ampicillin (Reference) Bacterial Strains0.1 - 0.5-[5]
Streptomycin (Reference) Bacterial Strains0.1 - 0.5-[5]
Ketoconazole (Reference) Fungal Strains0.1 - 0.25-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer and antimicrobial activities of these compounds.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotics (e.g., ampicillin, ciprofloxacin)

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume to 200 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Diagrams illustrating experimental workflows can aid in the understanding and execution of the protocols.

MTT_Assay_Workflow MTT Assay Workflow for Anticancer Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds overnight_incubation->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilization Solution (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

MIC_Assay_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate add_inoculum Add Inoculum to Wells prepare_dilutions->add_inoculum prepare_inoculum Prepare and Standardize Microbial Inoculum prepare_inoculum->add_inoculum incubate_plate Incubate Plate (e.g., 37°C, 16-20h) add_inoculum->incubate_plate read_results Visually Inspect or Read OD600 incubate_plate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Screening of Substituted Indoline-4-Carboxylates for Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substituted indoline-4-carboxylates, in particular, represent a promising class of molecules with potential therapeutic applications spanning from anticancer to antimicrobial agents. This guide provides a comparative overview of the bioactivity of substituted indoline-4-carboxylates and structurally related indole derivatives, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of various substituted indole and indoline derivatives, offering a comparative perspective on their potential efficacy. While data specifically on a comprehensive library of indoline-4-carboxylates is limited in the public domain, the presented data from closely related indole series provides valuable insights into the structure-activity relationships (SAR) that likely govern the bioactivity of this compound class.

Table 1: Anticancer Activity of Substituted Indole Derivatives

This table presents the in vitro cytotoxic activity (IC50) of various indole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and showcases the potential of this scaffold in oncology.

Compound IDScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
HD02 Pyrazolinyl-Indole3-(p-tolyl)LeukemiaN/AImatinib>10
HD05 Pyrazolinyl-Indole3-(4-chlorophenyl)LeukemiaN/AImatinib>10
HD12 Pyrazolinyl-Indole3-(4-chlorophenyl)LeukemiaN/AImatinib>10
1k IndolemethaneN/ADU-145 (Prostate)1.09 ± 0.92DoxorubicinN/A
1c IndolemethaneN/ADU-145 (Prostate)2.02 ± 0.74DoxorubicinN/A
1f IndolemethaneN/AHepG2 (Liver)4.23 ± 1.09DoxorubicinN/A
3k Indolylquinazolinone5-IodoA549 (Lung)18.50Doxorubicin0.82
CFI-400437 Methyleneindolinone(1H-indazol-6-yl)Breast Cancer XenograftN/A (Tumor Growth Inhibition)N/AN/A

Note: N/A indicates that the specific data was not available in the cited sources in a comparable format.

Table 2: Antimicrobial Activity of Substituted Indole Derivatives

This table summarizes the minimum inhibitory concentration (MIC) values of various indole derivatives against pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents.

Compound IDScaffoldSubstitutionMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
8f Indole-2-carboxamide6-BromoM. tuberculosis H37Rv0.62Isoniazid0.88
8g Indole-2-carboxamide4,6-DichloroM. tuberculosis H37Rv0.32Isoniazid0.88
3k Indolylquinazolinone5-IodoS. aureus MRSA ATCC 433000.98N/AN/A
1b Indole-triazoleN/AC. albicans3.125FluconazoleN/A
2b-d Indole-thiadiazoleN/AC. albicans3.125FluconazoleN/A
3b-d Indole-triazoleN/AC. albicans3.125FluconazoleN/A

II. Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate the screening of new chemical entities.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (substituted indoline-4-carboxylates) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of each row.

  • Perform serial two-fold dilutions of the compounds across the plate by transferring 50 µL from one well to the next.

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Add 50 µL of the inoculum to each well, resulting in a final volume of 100 µL and the desired final concentration of the test compound and inoculum.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Mechanistic Insights and Signaling Pathways

Several indole derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the precise mechanisms for indoline-4-carboxylates are still under investigation, insights can be drawn from structurally related compounds.

Kinase Inhibition

A prominent mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases.[1] These enzymes play a critical role in signal transduction pathways that are often dysregulated in cancer.

Kinase_Inhibition_Workflow cluster_assay In Vitro Kinase Assay Indoline-4-carboxylate Indoline-4-carboxylate Target Kinase Target Kinase Indoline-4-carboxylate->Target Kinase Binds to active site Inhibition Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Target Kinase Substrate Substrate Substrate->Target Kinase

Caption: General workflow for an in vitro kinase inhibition assay.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Some indole derivatives have been shown to modulate this pathway.[2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Indoline-4-carboxylate Indoline-4-carboxylate Indoline-4-carboxylate->PI3K Inhibition Indoline-4-carboxylate->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points.

IV. Conclusion

Substituted indoline-4-carboxylates represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The comparative data on related indole derivatives suggests promising avenues for exploration in anticancer and antimicrobial research. The provided experimental protocols and mechanistic insights offer a foundational framework for researchers to screen and characterize new compounds within this chemical class. Further systematic synthesis and screening of indoline-4-carboxylate libraries are warranted to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

Methyl Indoline-4-Carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance and Applications of Methyl Indoline-4-Carboxylate Derivatives.

The indoline scaffold, a core structure in many natural and synthetic bioactive compounds, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This compound, in particular, serves as a key building block for creating a diverse range of molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases. This guide provides an objective comparison of the performance of this compound derivatives with other alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Performance Comparison: Spiro[indoline-3,5'-pyrroline]-2,2'-dione Derivatives in Oncology

A notable application of the this compound scaffold is in the synthesis of spirooxindoles, a class of compounds with significant anticancer potential. A study on novel functionalized spiro[indoline-3,5'-pyrroline]-2,2'-dione derivatives has provided valuable insights into their performance compared to the established anticancer drug, Doxorubicin. The in silico molecular docking analysis reveals the binding affinities of a lead compound, SOX 4a, with several key protein targets implicated in cancer progression.

Data Presentation: In Silico Bioactivity Score

The following table summarizes the predicted bioactivity scores of a representative spiro[indoline-3,5'-pyrroline]-2,2'-dione derivative against various drug targets. A higher score indicates a greater probability of biological activity.

Drug TargetBioactivity Score
GPCR Ligand0.15
Ion Channel Modulator-0.05
Kinase Inhibitor-0.20
Nuclear Receptor Ligand0.25
Protease Inhibitor-0.10
Enzyme Inhibitor0.30
Data Presentation: Comparative Molecular Docking Analysis

The binding affinity of the spirooxindole derivative SOX 4a was compared with Doxorubicin against four crucial cancer-related protein targets: CD44, Epidermal Growth Factor Receptor (EGFR), Aldo-Keto Reductase Family 1 Member D1 (AKR1D1), and Human Epidermal Growth Factor Receptor 2 (HER-2). The binding affinity is represented by the binding energy (ΔG) in kcal/mol, where a more negative value indicates a stronger binding interaction.

Target ProteinSOX 4a Binding Energy (ΔG, kcal/mol)Doxorubicin Binding Energy (ΔG, kcal/mol)
CD44-6.65-5.83
EGFR-6.55-10.11
AKR1D1-8.73Not Reported
HER-2-7.27Not Reported

These in silico results suggest that while Doxorubicin shows a stronger binding affinity for EGFR, the spirooxindole derivative SOX 4a exhibits a more favorable binding to CD44.[1] This highlights the potential of the this compound scaffold to generate compounds with different target specificities compared to existing drugs.

Experimental Protocols

Synthesis of Spiro[indoline-3,5'-pyrroline]-2,2'-dione Derivatives

A highly stereo-selective, one-pot, three-component reaction was utilized for the synthesis of the novel functionalized spirooxindoles (SOXs).[1]

Materials:

  • Isatin derivatives or dioxindoles

  • Primary arylamines

  • Dimethyl acetylenedicarboxylate (DMAD)

  • p-Toluene sulphonic acid (p-TSA)

  • Ethanol

  • n-Hexane

  • Ethyl acetate

Procedure:

  • A mixture of the appropriate isatin derivative/dioxindole, an arylamine, and dimethyl acetylenedicarboxylates (DMAD) is taken in ethanol.

  • An acidic solution of p-toluene sulphonic acid in ethanol (p-TSA-EtOH) is added to the reaction mixture.

  • The reaction proceeds via a 1,3-dipolar cycloaddition.

  • The resulting product is purified using column chromatography with a mixture of n-hexane and ethyl acetate as the eluent.

Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding affinities and interaction modes of the synthesized compounds with their protein targets.

Software:

  • PyRx Virtual Screening Tool

  • AutoDock Vina

  • Discovery Studio Visualizer

Procedure:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (CD44, EGFR, AKR1D1, and HER-2) were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and polar hydrogen atoms were added to the protein structures.

  • Ligand Preparation: The 2D structures of the spirooxindole derivatives and Doxorubicin were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligand structures was performed.

  • Docking Simulation: AutoDock Vina within the PyRx software was used to perform the molecular docking. The prepared protein and ligand files were loaded, and the grid box was set to encompass the active site of the target protein.

  • Analysis of Results: The docking results, including the binding energies and the binding poses of the ligands within the protein's active site, were analyzed using Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualizations

Experimental Workflow: Synthesis and Evaluation of Spirooxindoles

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_comparison Comparison start Starting Materials (Isatin, Arylamine, DMAD) reaction One-pot, Three-component 1,3-Dipolar Cycloaddition start->reaction purification Column Chromatography reaction->purification product Spirooxindole Derivatives purification->product insilico In Silico Analysis (Molecular Docking) product->insilico invitro In Vitro Anticancer Activity (e.g., MTT Assay) product->invitro compare Compare Binding Affinities and Cytotoxicity insilico->compare doxorubicin Doxorubicin doxorubicin->compare

Caption: Workflow for the synthesis and evaluation of spirooxindole derivatives.

Logical Relationship: Targeting Cancer with Spirooxindoles

G cluster_targets Molecular Targets in Cancer scaffold This compound Scaffold derivatives Spirooxindole Derivatives (e.g., SOX 4a) scaffold->derivatives Synthesis inhibition Inhibition of Target Proteins derivatives->inhibition Binds to cd44 CD44 egfr EGFR her2 HER-2 akr1d1 AKR1D1 inhibition->cd44 inhibition->egfr inhibition->her2 inhibition->akr1d1 outcome Anticancer Effect (e.g., Apoptosis, Inhibition of Proliferation) inhibition->outcome

Caption: Mechanism of action for spirooxindole derivatives in cancer.

Conclusion

The this compound scaffold demonstrates significant promise as a versatile platform for the design and synthesis of novel therapeutic agents. The comparative in silico analysis of spiro[indoline-3,5'-pyrroline]-2,2'-dione derivatives against Doxorubicin suggests that this scaffold can be exploited to develop compounds with unique target-binding profiles, potentially leading to new anticancer therapies with improved efficacy and reduced side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of N-Acylation Reactivity: Indoline Esters vs. Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the N-acylation of indoline and indole esters reveals significant differences in reactivity, a critical consideration for researchers in synthetic chemistry and drug development. This guide provides a comparative analysis, supported by foundational chemical principles and published experimental data, to inform reaction design and optimization.

The N-acylation of heterocyclic compounds is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. Among these, indoline and indole scaffolds are frequently employed. Understanding the relative reactivity of their ester derivatives towards N-acylation is crucial for predicting reaction outcomes and developing efficient synthetic strategies. This guide outlines the key differences in reactivity, supported by experimental findings, and provides standardized protocols for further investigation.

Unveiling the Reactivity Landscape: Indoline's Nucleophilic Advantage

The disparate reactivity between indoline and indole esters in N-acylation stems from the differing electronic nature of their respective nitrogen atoms. The nitrogen in indoline is sp3-hybridized and possesses a localized lone pair of electrons, rendering it a potent nucleophile, akin to a typical secondary amine. Consequently, indoline and its derivatives readily undergo N-acylation under a variety of conditions.

Conversely, the nitrogen atom in an indole ring is sp2-hybridized, and its lone pair of electrons is integral to the aromaticity of the heterocyclic system.[1][2][3] This delocalization significantly diminishes the nucleophilicity and basicity of the indole nitrogen, making N-acylation a more challenging transformation that often necessitates harsher reaction conditions or specific catalytic systems.[1][2][3]

Experimental Data Summary

The following table summarizes representative yields for the N-acylation of indole derivatives under various conditions. Direct, side-by-side comparative data for indoline and indole esters is limited in the accessible literature; however, the provided data for indoles illustrates the conditions often required. It is anticipated that under similar or milder conditions, the corresponding indoline esters would afford higher yields and faster reaction rates.

SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene14085[5]
IndoleAlkenyl carboxylatesNa₂CO₃MeCN120Good to Excellent[6]
IndoleCarboxylic AcidsBoric AcidMesityleneRefluxModerate[7]
Various IndolesThioestersCs₂CO₃Xylene140Moderate to Excellent[5][8][9]

Foundational Reaction Pathway

The general mechanism for the N-acylation of both indoline and indole esters involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. For indoles, deprotonation of the N-H bond by a base is often a prerequisite to enhance its nucleophilicity.

N-Acylation Mechanism cluster_indole Indole Ester N-Acylation cluster_indoline Indoline Ester N-Acylation Indole-Ester Indole Ester Indole-Anion Indolide Anion Indole-Ester->Indole-Anion + Base Product-I N-Acylated Indole Ester Indole-Anion->Product-I + Acylating Agent Acylating-Agent-I Acylating Agent (e.g., Acyl Chloride) Acylating-Agent-I->Product-I Base Base (e.g., Cs₂CO₃) Base-H Protonated Base Indoline-Ester Indoline Ester Product-L N-Acylated Indoline Ester Indoline-Ester->Product-L + Acylating Agent Acylating-Agent-L Acylating Agent (e.g., Acyl Chloride) Acylating-Agent-L->Product-L

Caption: Generalized N-acylation pathways for indole and indoline esters.

Experimental Protocols

Below are representative, generalized protocols for the N-acylation of indole and a proposed protocol for a comparative study.

Protocol 1: N-Acylation of Indole Esters with Thioesters

This protocol is adapted from a published procedure for the N-acylation of indoles.[5]

  • Materials:

    • Indole ester (1.0 eq)

    • Thioester (3.0 eq)

    • Caesium carbonate (Cs₂CO₃) (3.0 eq)

    • Xylene (solvent)

  • Procedure:

    • To a dried reaction vessel, add the indole ester, thioester, and caesium carbonate.

    • Add xylene to the desired concentration (e.g., 0.1 M).

    • Heat the reaction mixture to 140 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Comparative N-Acylation of Indoline and Indole Esters

This protocol is designed for a direct comparison of the reactivity of indoline and indole esters under identical, milder conditions.

  • Materials:

    • Indoline ester (1.0 eq)

    • Indole ester (1.0 eq)

    • Acyl chloride or anhydride (1.1 eq)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Procedure:

    • Set up two parallel reactions, one with the indoline ester and one with the indole ester.

    • Dissolve the respective ester in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (triethylamine or DIPEA).

    • Slowly add the acylating agent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 2-4 hours).

    • Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular intervals to assess the relative reaction rates.

    • Upon completion (or at the designated time point), quench the reactions with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude products and purify by column chromatography to determine the respective yields.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for conducting a comparative study on the N-acylation of indoline and indole esters.

Comparative_N_Acylation_Workflow start Start: Hypothesis Indoline esters are more reactive than indole esters in N-acylation setup Reaction Setup Parallel reactions with Indoline Ester and Indole Ester under identical conditions start->setup monitoring Reaction Monitoring Time-course analysis using TLC and LC-MS setup->monitoring workup Workup and Isolation Quenching, extraction, and purification of products monitoring->workup analysis Data Analysis Comparison of reaction rates and isolated yields workup->analysis conclusion Conclusion Validate or refute the initial hypothesis based on experimental data analysis->conclusion

Caption: Workflow for a comparative N-acylation study.

References

Comparative Analysis of Methyl Indoline-4-carboxylate Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro validation of novel Methyl indoline-4-carboxylate derivatives. This document provides a comparative overview of their biological activities, detailed experimental protocols for key cellular assays, and insights into their potential mechanisms of action.

This compound and its derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. Their versatile chemical nature allows for the synthesis of diverse libraries of derivatives, which have shown efficacy in various cellular assays. This guide aims to provide a comparative analysis of the performance of selected this compound derivatives, supported by experimental data and detailed methodologies to aid in the design and evaluation of future drug candidates.

Comparative Biological Activity of Indoline Derivatives

The biological efficacy of indoline derivatives is often evaluated through their inhibitory concentration (IC50) in various cellular assays. The following tables summarize the reported activities of different indoline derivatives, providing a basis for comparison of their potency.

Compound IDAssay TypeCell Line / TargetIC50 (µM)Reference
Indoline Derivative 4a Anti-inflammatory (Protein Denaturation)-62.2 (µg/ml)[1]
Indoline Derivative 4b Anti-inflammatory (Protein Denaturation)-60.7 (µg/ml)[1]
Indoline Derivative 5a Anti-inflammatory (Protein Denaturation)-97.8 (µg/ml)[1]
Indoline Derivative 3a Anti-inflammatory (Protein Denaturation)-115.4 (µg/ml)[1]
Indoline Derivative 3b Anti-inflammatory (Protein Denaturation)-109.1 (µg/ml)[1]
Diclofenac Sodium (Standard) Anti-inflammatory (Protein Denaturation)-54.2 (µg/ml)[1]
Compound IDTarget KinaseIC50 (nM)Reference
Indolin-2-one Derivative 1 VEGF-R2 (Flk-1/KDR)20[2]
Indolin-2-one Derivative 1 FGF-R130[2]
Indolin-2-one Derivative 16f PDGF-R10[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key cellular assays commonly used to evaluate the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of protein denaturation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and standard drug (Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of the test compound at various concentrations (50-250 µg/mL), 2.8 mL of PBS, and 0.2 mL of 5% w/v BSA.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme (e.g., VEGF-R2, FGF-R, PDGF-R)

  • Kinase substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the appropriate assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Indole derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. A key pathway often implicated in the anticancer activity of indole compounds is the PI3K/Akt/mTOR pathway .[3][4][5] Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival, and can also induce apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Derivatives Indole->PI3K Indole->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by indole derivatives.

The workflow for validating this compound derivatives in cellular assays typically follows a structured process from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay) Synthesis->PrimaryScreening HitSelection Hit Selection (IC50 Determination) PrimaryScreening->HitSelection SecondaryAssays Secondary Assays (e.g., Anti-inflammatory, Kinase Inhibition) HitSelection->SecondaryAssays MechanismStudies Mechanism of Action (e.g., Western Blot, FACS) SecondaryAssays->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization

References

A Comparative Analysis of Structure-Activity Relationships in Indoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of indoline-based compounds as potent enzyme inhibitors. Drawing from key studies, we present quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. This guide focuses on the SAR of two distinct classes of indoline derivatives: dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), and inhibitors of angiotensin-converting enzyme (ACE). By presenting the data from these studies side-by-side, we aim to provide insights into the structural modifications that govern the potency and selectivity of these compounds against their respective targets.

Dual 5-LOX/sEH Indoline Inhibitors: A Fight Against Inflammation

A recent study by Cerqua et al. (2022) explored a series of indoline-based compounds as dual inhibitors of 5-LOX and sEH, two key enzymes in the inflammatory cascade.[1][2] The study identified a lead compound and subsequently synthesized and evaluated a series of analogues to establish a clear SAR.

Quantitative SAR Data

The inhibitory activities of the synthesized indoline derivatives against both 5-LOX and sEH were determined and are summarized in the table below. The data highlights the impact of substitutions on the indoline core and the N-acyl side chain on the inhibitory potency.

CompoundR1R25-LOX IC50 (µM)sEH IC50 (µM)
43 H5-NO21.38 ± 0.23> 10
55 -CO(CH2)2Ph5-NH20.45 ± 0.110.43 ± 0.10
73 -CO-c-Hex5-NH-CO-c-Hex0.41 ± 0.010.43 ± 0.10
77 -CO-Ph5-NH-CO-Ph0.52 ± 0.050.61 ± 0.08
82 -CO-c-Pr5-NH-CO-c-Pr0.78 ± 0.090.95 ± 0.12

Data extracted from Cerqua et al., 2022.[1]

Experimental Protocols

5-LOX Inhibition Assay: The inhibitory activity against 5-LOX was determined using a cell-free assay with isolated human recombinant 5-LOX.[3] The enzyme (0.5 µg/mL) was pre-incubated with the test compounds for 15 minutes on ice. The reaction was initiated by the addition of arachidonic acid (10 µM) and CaCl2 (2 mM) and incubated at 37°C for 10 minutes. The formation of 5-LOX products (e.g., LTB4) was quantified by UPLC-MS/MS.[3]

sEH Inhibition Assay: The inhibitory activity against sEH was determined using a fluorescence-based assay with recombinant human sEH.[4] The enzyme was incubated with the test compounds for 30 minutes at room temperature. The substrate, 3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxirane-acetic acid (PHOME), was then added, and the formation of the fluorescent product, 6-methoxynaphtaldehyde, was monitored at an emission wavelength of 465 nm (excitation at 330 nm).[4]

SAR Visualization

The following diagram illustrates the key structural modifications and their impact on the dual inhibitory activity.

SAR_5LOX_sEH cluster_scaffold Indoline Core cluster_modifications Modifications cluster_activity Biological Activity Indoline Indoline Scaffold R1 R2 R1_mod R1 (N-Acyl) - Varied acyl groups (e.g., -CO-c-Hex, -CO-Ph) Indoline:f1->R1_mod Substitution at N1 R2_mod R2 (C5-substituent) - Amide linkage (e.g., -NH-CO-c-Hex) Indoline:f2->R2_mod Substitution at C5 Activity Dual 5-LOX/sEH Inhibition Potent activity observed with specific combinations of R1 and R2 R1_mod->Activity:f0 R2_mod->Activity:f0

Caption: Key SAR points for dual 5-LOX/sEH inhibitors.

Angiotensin-Converting Enzyme (ACE) Indoline-2-Carboxylate Inhibitors

An earlier study by Kim et al. (1983) investigated a series of (mercaptoalkanoyl)indoline-2-carboxylic acids as inhibitors of ACE, a key enzyme in the regulation of blood pressure.[5][6] This study provides valuable insights into the SAR of the indoline scaffold, even though the carboxylate group is at the 2-position.

Quantitative SAR Data

The in vitro ACE inhibitory activity of the synthesized indoline-2-carboxylic acid derivatives is presented below, with captopril as a reference compound. The data demonstrates the importance of the stereochemistry and the nature of the N-acyl group for potent ACE inhibition.

CompoundN-Acyl GroupStereochemistry (Acyl, Indoline)ACE IC50 (nM)
6b 3-(Benzoylthio)-2-methylpropanoyl(S,S)8.7
7b 3-Mercapto-2-methylpropanoyl(S,S)2.3
Captopril --6.7

Data extracted from Kim et al., 1983.[5]

Experimental Protocols

ACE Inhibition Assay: The in vitro ACE inhibitory activity was determined using a spectrophotometric method.[7][8] The assay measures the rate of hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE isolated from rabbit lung. The reaction is carried out in a phosphate buffer (pH 8.3) at 37°C. The amount of hippuric acid released is quantified by measuring the absorbance at 228 nm after extraction with ethyl acetate.[9]

Experimental Workflow

The general workflow for the synthesis and evaluation of the ACE inhibitors is depicted below.

ACE_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Indoline-2-carboxylic acid Acylation Acylation with mercaptoalkanoic acid derivative Start->Acylation Purification Purification and Characterization Acylation->Purification InVitro In vitro ACE inhibition assay Purification->InVitro SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis

Caption: Synthesis and evaluation workflow for ACE inhibitors.

Comparative Insights and Future Directions

The two studies presented here, though targeting different enzymes, offer valuable comparative insights into the SAR of the indoline scaffold. In both cases, the nature of the N-acyl substituent plays a crucial role in determining the inhibitory potency. For the dual 5-LOX/sEH inhibitors, bulky and lipophilic acyl groups at the N1 position, coupled with an amide linkage at the C5 position, were found to be optimal. Similarly, for the ACE inhibitors, the stereochemistry and the presence of a zinc-binding mercapto group in the N-acyl chain were critical for high potency.

These findings underscore the versatility of the indoline scaffold in the design of potent and selective enzyme inhibitors. Future research could explore the synthesis of indoline-4-carboxylate derivatives incorporating the favorable structural features identified in these studies to discover novel therapeutic agents for inflammatory diseases and hypertension. Further exploration of different substitution patterns on the indoline ring and the optimization of the physicochemical properties of these compounds will be essential for their development as clinical candidates.

References

A Comparative Guide to the Synthetic Utility of Indoline and Aminopyrazole Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of core molecular scaffolds is a cornerstone of successful drug discovery campaigns. This guide provides a detailed comparison of the synthetic utility of two key building blocks in the development of kinase inhibitors: Methyl indoline-4-carboxylate and substituted aminopyrazoles. By presenting side-by-side experimental data and detailed protocols for the synthesis of c-Jun N-terminal kinase 3 (JNK3) inhibitors, this document offers a comprehensive resource for chemists to make informed decisions in scaffold selection and route design.

At a Glance: Indoline vs. Aminopyrazole Scaffolds

FeatureThis compoundSubstituted Aminopyrazole
Core Structure Bicyclic heteroaromatic with an ester functional handleMonocyclic heteroaromatic with multiple points for diversification
Key Applications Synthesis of a broad range of bioactive molecules, including kinase inhibitors.[1]Proven scaffold for highly potent and selective JNK3 inhibitors.[2][3]
Synthetic Approach Often involves functionalization of the indole/indoline core.Typically built through multi-step convergent syntheses.[2]
Known Kinase Targets JNK3, Src, EGFR, and others.[4]JNK3, with high selectivity over other JNK isoforms and p38.[2][3]

JNK3 Signaling Pathway: A Therapeutic Target

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its activation is implicated in neuronal apoptosis, making it a critical therapeutic target for neurodegenerative diseases. The following diagram illustrates a simplified JNK3 signaling cascade.

JNK3_Signaling_Pathway stress Stress Stimuli (e.g., Oxidative Stress, Aβ) mapkkk MAPKKK (e.g., ASK1, MLK) stress->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk3 JNK3 mapkk->jnk3 cjun c-Jun jnk3->cjun apoptosis Neuronal Apoptosis cjun->apoptosis inhibitor JNK3 Inhibitor inhibitor->jnk3

Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis.

Synthetic Utility Comparison: JNK3 Inhibitor Synthesis

This section details the synthetic routes to potent JNK3 inhibitors using both an aminopyrazole building block and a conceptual functionalization of an indole scaffold.

Alternative Building Block: Aminopyrazole Scaffold

The synthesis of highly potent and selective aminopyrazole-based JNK3 inhibitors has been extensively reported. The general synthetic strategy involves a multi-step sequence starting from commercially available pyrazole derivatives.

Experimental Workflow: Aminopyrazole-based JNK3 Inhibitor Synthesis

Aminopyrazole_Synthesis start 4-Nitro-1H-pyrazole ullmann Ullmann Coupling start->ullmann intermediate1 N-Aryl-4-nitropyrazole ullmann->intermediate1 reduction Reduction intermediate1->reduction amine 4-Amino-N-arylpyrazole reduction->amine amide_coupling Amide Coupling amine->amide_coupling final_product Aminopyrazole JNK3 Inhibitor amide_coupling->final_product

Caption: General synthetic workflow for aminopyrazole-based JNK3 inhibitors.

Experimental Protocol: Synthesis of Aminopyrazole JNK3 Inhibitor (Compound 26k from Zheng et al., 2014)

This protocol is adapted from the supplementary information of Zheng et al., J. Med. Chem. 2014, 57, 23, 10013–10030.

Step 1: Ullmann Coupling A mixture of 4-nitro-1H-pyrazole, an appropriate aryl halide, CuI, a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., DMF) is heated to afford the N-aryl-4-nitropyrazole intermediate.

Step 2: Reduction The nitro group of the N-aryl-4-nitropyrazole is reduced to an amine, typically through catalytic hydrogenation (e.g., Pd/C, H2) in a solvent like methanol, to yield the 4-amino-N-arylpyrazole.

Step 3: Amide Coupling The resulting amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt, DIEA) in a solvent such as CH2Cl2 to furnish the final aminopyrazole JNK3 inhibitor.

Quantitative Data: Aminopyrazole-based JNK3 Inhibitors

CompoundJNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
8c 4.810.92.3
26k < 1> 500> 500
26n 1.78851.8
Data extracted from Zheng et al., 2014.
This compound as a Building Block

This compound and its indole analogue are versatile building blocks for the synthesis of various bioactive molecules, including kinase inhibitors.[1] The functionalization of the indole core at various positions allows for the introduction of pharmacophoric features necessary for kinase inhibition. A plausible synthetic route to an indole-based JNK3 inhibitor could involve the amidation of the 4-carboxy group and subsequent functionalization at other positions of the indole ring.

Conceptual Experimental Workflow: Indole-based JNK3 Inhibitor Synthesis

Indole_Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis acid Indoline-4-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling intermediate Indoline-4-carboxamide amide_coupling->intermediate functionalization Ring Functionalization (e.g., Cross-Coupling) intermediate->functionalization final_product Indole-based JNK3 Inhibitor functionalization->final_product

Caption: Conceptual workflow for the synthesis of an indole-based kinase inhibitor.

Conceptual Experimental Protocol

Step 1: Hydrolysis this compound can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with a base like lithium hydroxide in a mixture of THF and water.

Step 2: Amide Coupling The resulting indoline-4-carboxylic acid can be coupled with a desired amine using standard amide bond forming reagents (e.g., HATU, DIPEA in DMF) to yield the corresponding indoline-4-carboxamide.

Step 3: Aromatization and Further Functionalization The indoline ring can be oxidized to the corresponding indole. Further functionalization, for example, through palladium-catalyzed cross-coupling reactions at other positions of the indole ring, would lead to the final kinase inhibitor.

Conclusion

Both aminopyrazole and indole/indoline scaffolds offer viable pathways to potent kinase inhibitors. The aminopyrazole route is well-established for JNK3 inhibitors, with a convergent synthesis that allows for late-stage diversification and has demonstrated excellent potency and selectivity. This compound provides a versatile starting point for accessing a range of bioactive compounds. Its functionalization allows for the exploration of diverse chemical space around the indole core.

The choice between these building blocks will depend on the specific goals of the drug discovery program. For a focused effort on highly selective JNK3 inhibitors, the aminopyrazole scaffold presents a proven and well-documented approach. For broader kinase inhibitor discovery programs or when exploring novel chemical space, the versatility of the indole-4-carboxylate scaffold makes it an attractive starting point. Further research into the direct application of this compound in the synthesis of JNK3 inhibitors would be beneficial for a more direct comparison of synthetic efficiency and final compound properties.

References

Assessing the Drug-Like Properties of Methyl Indoline-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied forms, methyl indoline-4-carboxylate derivatives are emerging as a promising class of molecules with potential therapeutic applications. This guide provides a comparative assessment of their drug-like properties, supported by experimental data and methodologies, to aid in the evaluation of their potential as viable drug candidates. This analysis includes a comparison with established heterocyclic scaffolds to provide a broader context within drug discovery.

Executive Summary

This compound derivatives demonstrate promising characteristics as a scaffold for the development of novel therapeutics, particularly in the oncology space. As multi-targeted kinase inhibitors, they show potent activity against key signaling pathways involved in cancer progression. However, like many heterocyclic compounds, careful optimization is required to balance their potent biological activity with favorable pharmacokinetic profiles. This guide will delve into the specifics of their drug-like properties, offering a direct comparison with alternative scaffolds to highlight both their potential and the challenges in their development.

Physicochemical and In Vitro ADME Properties

The drug-like properties of a compound are critical indicators of its potential for success as a therapeutic agent. These properties, often assessed through a combination of computational predictions and in vitro assays, provide insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the predicted and experimental properties of a representative this compound derivative with those of established drugs from other heterocyclic classes.

PropertyThis compound Derivative (Hypothetical)Sunitinib (Pyrrole derivative)Axitinib (Indazole derivative)Ruxolitinib (Pyrrolopyrimidine derivative)
Molecular Weight ( g/mol ) ~350-450398.47386.47306.37
LogP 2.5 - 4.05.23.11.8
Hydrogen Bond Donors 1 - 2221
Hydrogen Bond Acceptors 4 - 6455
Aqueous Solubility (µM) Low to ModerateLowLowModerate
Caco-2 Permeability (10⁻⁶ cm/s) Moderate to HighModerateHighHigh
Human Liver Microsomal Stability (% remaining after 1 hr) Moderate to HighModerateLow to ModerateModerate

Note: Data for the hypothetical this compound derivative is estimated based on structurally similar compounds found in the literature. Data for approved drugs is sourced from publicly available databases and scientific publications.

Biological Activity and Cytotoxicity

This compound derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of multiple protein kinases within key signaling pathways that are frequently dysregulated in cancer.

Compound/DrugTarget Cancer Cell LineIC₅₀ (µM)Primary Target(s)
Methyl 2-oxoindoline-6-carboxylate derivative (A8) HT-29 (Colon Cancer)0.87VEGFR2/3, PDGFRα/β
MCF-7 (Breast Cancer)1.24VEGFR2/3, PDGFRα/β
Sunitinib Various0.004 - 0.1VEGFRs, PDGFRs, c-KIT
Sorafenib Various0.006 - 0.09RAF kinases, VEGFRs, PDGFRs
Pazopanib Various0.01 - 0.03VEGFRs, PDGFRs, FGFRs

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data for the methyl 2-oxoindoline-6-carboxylate derivative is from a study on structurally similar compounds. Data for approved drugs is from various published studies.

Key Signaling Pathways

Indole-based compounds, including this compound derivatives, frequently target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and MAPK pathways are two of the most prominent targets.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Indoline_Derivative This compound Derivative Indoline_Derivative->PI3K Inhibition Indoline_Derivative->Akt Inhibition Indoline_Derivative->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for indole-based kinase inhibitors.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Indoline_Derivative This compound Derivative Indoline_Derivative->Raf Inhibition Indoline_Derivative->MEK Inhibition

Caption: The MAPK signaling cascade, crucial for cell proliferation and differentiation, is another key pathway targeted by many kinase inhibitors, including indole derivatives.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for assessing key drug-like properties are provided below.

Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

  • Methodology:

    • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points.

    • To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Human Liver Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain key drug-metabolizing enzymes.

  • Methodology:

    • The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Cancer cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Drug Discovery and Development Workflow

The journey of a drug from initial concept to market is a long and complex process. The following diagram illustrates a typical workflow, highlighting the key stages where the assessment of drug-like properties is critical.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Approval Target_ID Target Identification & Validation Hit_Generation Hit Generation (Screening) Target_ID->Hit_Generation Hit_to_Lead Hit-to-Lead Hit_Generation->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME Screening In_Vivo_Studies In Vivo Efficacy & Safety Lead_Opt->In_Vivo_Studies Candidate Selection Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Phase_I Phase I Tox_Studies->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA_Filing NDA Filing Phase_III->NDA_Filing FDA_Review FDA Review NDA_Filing->FDA_Review Market_Launch Market Launch FDA_Review->Market_Launch

Caption: A simplified workflow of the drug discovery and development process, highlighting key stages from target identification to market launch.

Conclusion

This compound derivatives represent a compelling scaffold for the development of new therapeutics, particularly in the field of oncology. Their ability to potently inhibit key kinases in critical signaling pathways is a strong indicator of their potential efficacy. However, as with any drug discovery program, careful consideration and optimization of their ADME properties will be paramount to their successful translation into clinical candidates. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving area of medicinal chemistry.

In Silico Modeling of Methyl Indoline-4-Carboxylate Derivatives: A Comparative Guide to Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico modeling studies on methyl indoline-4-carboxylate derivatives and their analogs, offering insights into their potential binding to various biological targets. By summarizing quantitative data, detailing experimental protocols, and visualizing key workflows, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indoline scaffold.

Comparative Analysis of In Silico and In Vitro Data

While specific in silico studies focusing exclusively on this compound derivatives are limited in publicly available literature, valuable insights can be drawn from closely related analogs, such as ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives. One of the key targets identified for this class of compounds is Glycogen Synthase Kinase-3β (GSK-3β), a significant enzyme in various cellular processes and a therapeutic target for several diseases, including neurodegenerative disorders and cancer.

The following table summarizes the in silico docking scores and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of ethyl indole-carboxylate derivatives targeting GSK-3β. For comparative purposes, experimentally determined IC50 values for other indole-based GSK-3β inhibitors are also included to provide a broader context for the predicted binding affinities.

Compound IDTargetIn Silico Docking Score (kcal/mol)Predicted ADMET Profile HighlightsExperimental IC50 (µM)
Ethyl Indole-Carboxylate Analog 1GSK-3β-8.5Good oral bioavailability, low toxicity predicted.Not Available
Ethyl Indole-Carboxylate Analog 2GSK-3β-9.2Potential for CNS activity, non-carcinogenic predicted.Not Available
Ethyl Indole-Carboxylate Analog 3GSK-3β-7.9Moderate metabolic stability predicted.Not Available
Hydrazide-2-oxindole 6EbGSK-3β-10.5Not specified11.02[1]
Hydrazide-2-oxindole 6EcGSK-3β-10.5Not specified59.81[1]
Pyrimido[4,5-b]indole 2GSK-3βNot specifiedNot specified2.24[2]
(R)-pyrimido-indole derivativeGSK-3βNot specifiedNot specified0.36[2]
StaurosporineGSK-3βNot specifiedNot specified0.015[1][3]

Experimental Protocols

The following sections detail the typical methodologies employed in the in silico modeling and in vitro evaluation of indole derivatives, based on protocols described in the cited literature.

In Silico Modeling Workflow

A general workflow for the in silico analysis of small molecule inhibitors is depicted below. This process typically begins with the preparation of the ligand and protein structures, followed by molecular docking to predict binding modes and affinities. Post-docking analysis, such as ADMET prediction and molecular dynamics simulations, is then often carried out to further evaluate the therapeutic potential of the compounds.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock, Schrödinger) ligand_prep->docking protein_prep Protein Preparation (e.g., PDB ID: 6V6L for GSK-3β) protein_prep->docking binding_analysis Binding Mode and Energy Analysis docking->binding_analysis admet ADMET Prediction (e.g., SwissADME, PreADMET) binding_analysis->admet

A generalized workflow for in silico drug discovery.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their conformational energy using computational chemistry software.

  • Protein Preparation: The crystal structure of the target protein (e.g., GSK-3β, PDB ID: 6V6L) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

2. Molecular Docking:

  • Molecular docking simulations are performed using software such as AutoDock or Schrödinger to predict the binding conformation and affinity of the ligands to the active site of the target protein. The docking protocol is typically validated by redocking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (e.g., < 2 Å).

3. ADMET Prediction:

  • The pharmacokinetic and toxicity properties of the designed molecules are predicted using online servers like SwissADME and PreADMET. These tools estimate parameters such as lipophilicity (LogP), aqueous solubility, drug-likeness, and potential for carcinogenicity.

In Vitro GSK-3β Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against GSK-3β.

1. Reagents and Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • Microplate reader

2. Assay Procedure:

  • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

  • The GSK-3β enzyme and substrate peptide are added to the wells containing the test compounds and incubated.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of ATP remaining is quantified using a luminescent detection reagent.

  • The luminescence signal is inversely proportional to the GSK-3β activity.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Context: GSK-3β in Cellular Processes

GSK-3β is a multifaceted serine/threonine kinase that plays a crucial role in a wide array of cellular signaling pathways. Its activity is implicated in processes such as glycogen metabolism, cell proliferation, and apoptosis. The diagram below illustrates a simplified representation of the canonical Wnt/β-catenin signaling pathway, where GSK-3β is a key regulatory component. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. Inhibition of GSK-3β, therefore, leads to the stabilization and nuclear translocation of β-catenin, activating target gene expression.

gsk3b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Simplified Wnt/β-catenin signaling pathway involving GSK-3β.

Conclusion

The in silico modeling of this compound derivatives and their analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data for this specific scaffold remains to be extensively published, computational studies on closely related compounds strongly suggest potential interactions with key biological targets such as GSK-3β. The methodologies outlined in this guide provide a framework for future research, enabling the rational design and evaluation of new indoline-based inhibitors. The integration of in silico predictions with in vitro and in vivo validation will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

cytotoxicity studies of novel compounds from Methyl indoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with a particular emphasis in oncology. This guide provides a comparative analysis of the cytotoxic effects of recently developed novel compounds based on the indoline framework, with a focus on their performance against various cancer cell lines, the experimental protocols used for their evaluation, and their mechanisms of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of novel indoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Compound ClassCompoundTarget Cell LineIC50 (µM)Reference
Indolo-pyrazole Thiazolidinone Hybrids 6cHCT-116 (Colon)9.02[1]
6cSK-MEL-28 (Melanoma)3.46[1]
6aaHCT-116 (Colon)10.79[1]
Indolin-2-one Derivatives 9HepG-2 (Liver)2.53[2]
9MCF-7 (Breast)7.54[2]
20HepG-2 (Liver)3.08[2]
20MCF-7 (Breast)5.28[2]
Phthalide-fused Indolines 3bHL-60 (Leukemia)45.4[3]
3bHepG2 (Liver)57.7[3]
Indole-based Sulfonylhydrazones 3bMCF-7 (Breast)4.0[4]
3fMDA-MB-231 (Breast)4.7[4]

Experimental Protocols

The evaluation of cytotoxicity for these novel compounds predominantly relies on colorimetric assays that measure cell viability. The following are detailed protocols for the commonly used assays cited in the referenced studies.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10⁴ cells/mL) and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-48 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.[3]

  • Cell Seeding: Similar to the MTT assay, cells are seeded in 96-well plates and allowed to attach.[3]

  • Compound Treatment: Cells are treated with the novel compounds at various concentrations for the desired duration.

  • CCK-8 Reagent Addition: The CCK-8 solution is added to each well and the plate is incubated for 1-4 hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a yellow-colored formazan product.

  • Absorbance Measurement: The absorbance is measured at approximately 450 nm. The amount of formazan generated is directly proportional to the number of living cells.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of these novel indoline derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

Several indoline-based compounds have been identified as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1]

Tubulin_Inhibition_Pathway Indoline_Derivative Indoline Derivative Tubulin Tubulin Indoline_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Formation Indoline_Derivative->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Leads to Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Indoline Derivatives.

Kinase Inhibition

Another significant mechanism of action for certain indoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2] For instance, compounds have been shown to inhibit Cyclin-Dependent Kinases (CDK-2, CDK-4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2] Inhibition of these kinases can lead to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.[2]

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel compounds is a multi-step process that begins with the treatment of cancer cells and culminates in the analysis of cell viability data.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-48h Treatment->Incubation Assay Add Viability Reagent (MTT/CCK-8) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Data_Processing Calculate % Viability Measurement->Data_Processing IC50 Determine IC50 Values Data_Processing->IC50

Caption: General Workflow for In Vitro Cytotoxicity Assays.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl Indoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Methyl indoline-4-carboxylate, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as irritants and may be harmful if ingested or inhaled.[1] It is crucial to use appropriate personal protective equipment to minimize exposure. The required PPE is summarized in the table below.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and impervious clothing (lab coat)Prevents direct skin contact.[2][3] Contaminated clothing should be removed and washed before reuse.[2][4]
Respiratory Protection Dust mask (N95 or equivalent) or a full-face respiratorRequired when handling the powder outside of a fume hood or if dust formation is likely. A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced.[2]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound. The following diagram and procedural steps outline the recommended process from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety goggles with side shields, and chemical-resistant gloves.

    • Set Up Workspace: All handling of solid this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Gather Materials: Assemble all necessary glassware, spatulas, weighing paper, and solvents. Ensure all equipment is clean and dry.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container inside the fume hood. Avoid creating dust.[2]

    • Transfer: Gently transfer the weighed solid into the reaction vessel. Use a funnel if necessary to prevent spillage.

    • Dissolution: Add the appropriate solvent to the reaction vessel. Swirl or stir gently to dissolve the compound.

  • Cleanup:

    • Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the chemical.

    • Waste Segregation: Collect all disposable materials (e.g., gloves, weighing paper) that are contaminated with this compound in a designated, sealed waste container.

    • Personal Hygiene: After completing the work and before leaving the laboratory, remove your lab coat and gloves. Wash your hands thoroughly with soap and water.[3][5]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[2][3] It should be collected in a clearly labeled, sealed container. Do not let the chemical enter drains.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of in the designated solid chemical waste stream.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[4][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-4-carboxylate
Reactant of Route 2
Methyl indoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.